molecular formula C18H15ClN6O2 B15612720 NCGC00238624

NCGC00238624

Número de catálogo: B15612720
Peso molecular: 382.8 g/mol
Clave InChI: ORBGGGFENULXFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

NCGC00238624 is a useful research compound. Its molecular formula is C18H15ClN6O2 and its molecular weight is 382.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C18H15ClN6O2

Peso molecular

382.8 g/mol

Nombre IUPAC

2-(1,3-benzoxazol-2-ylamino)-4-(4-chloro-1H-pyrazol-5-yl)-4,6,7,8-tetrahydro-1H-quinazolin-5-one

InChI

InChI=1S/C18H15ClN6O2/c19-9-8-20-25-15(9)16-14-11(5-3-6-12(14)26)21-17(23-16)24-18-22-10-4-1-2-7-13(10)27-18/h1-2,4,7-8,16H,3,5-6H2,(H,20,25)(H2,21,22,23,24)

Clave InChI

ORBGGGFENULXFO-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

NCGC00238624 (ML309): A Technical Guide to its Mechanism of Action in Mutant IDH1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive technical overview of the mechanism of action for the compound NCGC00238624, also known as the public probe ML309. It is intended for researchers, scientists, and drug development professionals engaged in the study of isocitrate dehydrogenase 1 (IDH1) mutations and the development of targeted cancer therapeutics.

Mutations in the IDH1 enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma and acute myeloid leukemia (AML). These mutations confer a neomorphic activity, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG disrupt cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[1] this compound (ML309) is a potent and selective small-molecule inhibitor of the mutant IDH1 R132H enzyme, developed to reverse the oncogenic effects of 2-HG production.[1][3]

Core Mechanism of Action

This compound (ML309) functions as a highly selective, allosteric inhibitor of the mutant IDH1 R132H enzyme. Structural and biochemical studies of similar compounds reveal that these inhibitors bind to a pocket at the dimer interface of the IDH1 enzyme, a site distinct from the active site where substrate binding occurs.[2] This allosteric binding event locks the enzyme in a catalytically inactive conformation, thereby preventing the reduction of α-KG to 2-HG.[2] This mode of action ensures high selectivity for the mutant form of the enzyme over the wild-type (WT) IDH1, which is crucial for minimizing off-target effects.[1]

cluster_mIDH1 Mutant IDH1 (R132H) Dimer cluster_Inhibition Inhibition Pathway cluster_Reaction Neomorphic Reaction mIDH1_A Monomer A Dimer_Interface Allosteric Site (Dimer Interface) mIDH1_A->Dimer_Interface Active_Site_A Active Site mIDH1_A->Active_Site_A mIDH1_B Monomer B mIDH1_B->Dimer_Interface Active_Site_B Active Site mIDH1_B->Active_Site_B Inactive_Complex Inactive Enzyme Complex Dimer_Interface->Inactive_Complex Induces Inactive Conformation 2HG 2-Hydroxyglutarate (Oncometabolite) Active_Site_A->2HG Neomorphic Conversion This compound This compound (ML309) This compound->Dimer_Interface Binds to allosteric site aKG α-Ketoglutarate Inactive_Complex->aKG Prevents Binding aKG->Active_Site_A Substrate NADPH NADPH NADPH->Active_Site_A Cofactor

Caption: Mechanism of allosteric inhibition of mutant IDH1 by this compound (ML309).

Quantitative Data Summary

The inhibitory activity of this compound (ML309) has been quantified through rigorous biochemical and cellular assays. The data highlights its potency and selectivity.

ParameterValueAssay TypeTarget/Cell LineReference
Biochemical IC50 96 nMDiaphorase-Coupled Enzymatic AssayRecombinant Mutant IDH1 (R132H)[1]
Cellular EC50 500 nM2-HG Production AssayU87 MG Glioblastoma Cells (expressing R132H)[1]
WT IDH1 IC50 > 35 µMDiaphorase-Coupled Enzymatic AssayRecombinant Wild-Type IDH1[1]
Selectivity Index > 365-fold(WT IC50 / R132H IC50)-[1]
Cellular Cytotoxicity (CC50) > 20 µMCellTiter-Glo® Viability AssayU87 MG Glioblastoma Cells[Probe Reports]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Biochemical Inhibition Assay (Diaphorase-Coupled)

This assay quantifies the ability of a compound to inhibit the production of NADP+ by the mutant IDH1 R132H enzyme. The consumption of NADPH is coupled to the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by the enzyme diaphorase.

Methodology:

  • Reagents: Recombinant IDH1 R132H enzyme, α-KG, NADPH, diaphorase, resazurin, assay buffer.

  • Procedure:

    • The IDH1 R132H enzyme is pre-incubated with varying concentrations of this compound (ML309).

    • The reaction is initiated by the addition of α-KG and NADPH.

    • The reaction mixture is incubated, allowing the enzymatic conversion to proceed.

    • The diaphorase/resazurin detection system is added.

    • Fluorescence (resorufin production) is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated from the fluorescence signal. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

cluster_workflow Biochemical Assay Workflow A 1. Dispense mIDH1 (R132H) and this compound B 2. Pre-incubate A->B C 3. Add α-KG and NADPH to initiate reaction B->C D 4. Add Diaphorase/Resazurin detection mix C->D E 5. Measure Fluorescence (Resorufin) D->E F 6. Calculate % Inhibition and IC50 E->F

Caption: Workflow for the biochemical inhibition assay.
Cellular 2-Hydroxyglutarate (2-HG) Production Assay

This assay measures the ability of this compound (ML309) to reduce the levels of the oncometabolite 2-HG in a relevant cancer cell line.

Methodology:

  • Cell Line: U87 MG glioblastoma cells engineered to express mutant IDH1 R132H.[4]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with a dilution series of this compound (ML309) for a specified period (e.g., 48-72 hours).

    • After incubation, the cell culture medium is collected.

    • The concentration of 2-HG in the medium is quantified. This is typically done using a commercially available D-2-Hydroxyglutarate Assay Kit, where D-2-HG is oxidized, leading to the development of a colorimetric or fluorescent signal.[5]

  • Data Analysis: The 2-HG levels are normalized to untreated controls. The EC50 value is calculated by plotting the percentage reduction in 2-HG against the logarithm of the inhibitor concentration.

Cellular Cytotoxicity Assay

This assay determines the concentration at which the compound induces cell death, providing a measure of its therapeutic window.

Methodology:

  • Cell Line: U87 MG glioblastoma cells.

  • Procedure:

    • Cells are plated in opaque-walled 96-well plates.

    • Cells are treated with a range of concentrations of this compound (ML309).

    • After the desired incubation period, a reagent such as CellTiter-Glo® is added. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[6][7]

  • Data Analysis: The luminescent signal is measured. The CC50 value, the concentration that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Conclusion

This compound (ML309) is a well-characterized probe that serves as a valuable tool for studying the biological consequences of IDH1 mutation. Its potent, selective, and cell-permeable nature, combined with a clear allosteric mechanism of action, makes it a foundational compound for the development of next-generation therapeutics targeting IDH1-mutant cancers. The provided data and protocols offer a robust framework for further research and drug discovery efforts in this critical area of oncology.

References

Navigating the Therapeutic Potential of Selective IDH1 Wild-Type Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: No publicly available information was found for a compound with the identifier "NCGC00238624" as a selective IDH1 wild-type inhibitor. This document provides a comprehensive technical guide on the broader and emerging therapeutic strategy of targeting wild-type isocitrate dehydrogenase 1 (IDH1), utilizing data from publicly disclosed tool compounds and representative experimental approaches.

Executive Summary

Isocitrate dehydrogenase 1 (IDH1) is a critical metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) while reducing NADP+ to NADPH. While significant research has focused on mutant forms of IDH1 in various cancers, emerging evidence highlights the therapeutic potential of inhibiting wild-type IDH1.[1] Overexpression of wild-type IDH1 has been observed in several cancers, including primary glioblastoma, and is associated with poor prognosis.[2] Inhibition of wild-type IDH1 presents a novel strategy to disrupt cancer cell metabolism, impair redox homeostasis, and potentially enhance the efficacy of conventional therapies.[1][3] This guide summarizes the current understanding of selective wild-type IDH1 inhibition, presents key preclinical data for representative inhibitors, outlines detailed experimental protocols, and provides visual workflows and pathway diagrams to facilitate further research and development in this area.

The Rationale for Targeting Wild-Type IDH1

Wild-type IDH1 plays a crucial role in cellular metabolism and antioxidant defense through its production of NADPH.[4] Cancer cells, with their heightened metabolic demands and increased oxidative stress, often upregulate wild-type IDH1 to support macromolecular synthesis and maintain redox balance.[5] This reliance on wild-type IDH1 presents a therapeutic vulnerability.

Key therapeutic rationales include:

  • Metabolic Reprogramming: Inhibition of wild-type IDH1 can disrupt the flow of metabolites in cancer cells, impacting processes like lipogenesis and glutamine metabolism.[5]

  • Induction of Oxidative Stress: By reducing the production of NADPH, a key component of the cellular antioxidant system, wild-type IDH1 inhibitors can increase levels of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[3]

  • Sensitization to Other Therapies: The metabolic and oxidative stress induced by wild-type IDH1 inhibition can sensitize cancer cells to chemotherapy and radiation.[1][3]

Quantitative Data for Representative Wild-Type IDH1 Inhibitors

Several small molecules, often initially developed as inhibitors of mutant IDH1, have demonstrated activity against the wild-type enzyme. The following tables summarize the available quantitative data for these tool compounds.

Table 1: In Vitro Potency of Selected IDH1 Inhibitors Against Wild-Type and Mutant Enzymes

CompoundTargetIC50 (nM)Selectivity (mutant vs. WT)Reference
GSK321Wild-Type IDH146~10-fold selective for some mutants[6]
IDH1 R132H4.6[6]
IDH1 R132C3.8[6]
IDH1 R132G2.9[6]
(R,R)-GSK321Wild-Type IDH1120N/A[7]
Ivosidenib (AG-120)Wild-Type IDH124-71Varies by mutant[8]

Table 2: Cellular Activity of Selected IDH1 Inhibitors

CompoundCell LineAssayEndpointEC50 (nM)Reference
GSK321HT1080 (IDH1 R132C)2-HG productionInhibition85[6]
(R,R)-GSK321A-498Reductive glutaminolysisDecreaseDose-dependent (0.1-3 µM)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize selective IDH1 wild-type inhibitors.

IDH1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human wild-type IDH1.

Materials:

  • Recombinant human wild-type IDH1 enzyme

  • α-ketoglutarate (α-KG)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compound dissolved in DMSO

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compound dilutions to the wells.

  • Add the wild-type IDH1 enzyme to all wells except the negative control.

  • Initiate the reaction by adding a mixture of α-KG and NADPH.

  • Immediately begin kinetic readings of absorbance at 340 nm every 30 seconds for 15-30 minutes at room temperature. The rate of NADPH consumption is monitored by the decrease in absorbance.

  • Calculate the initial reaction velocity for each compound concentration.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular NADPH/NADP+ Ratio Assay

Objective: To measure the effect of a test compound on the intracellular ratio of NADPH to NADP+ in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., glioblastoma, pancreatic cancer)

  • Cell culture medium and supplements

  • Test compound

  • NADPH/NADP+ assay kit (commercially available)

  • Lysis buffer

  • Plate reader capable of fluorescence or absorbance measurements (kit-dependent)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound for a specified time (e.g., 24-48 hours).

  • Lyse the cells according to the assay kit protocol.

  • Follow the kit manufacturer's instructions to measure the levels of NADPH and NADP+.

  • Calculate the NADPH/NADP+ ratio for each treatment condition.

  • Normalize the results to the vehicle-treated control.

Cell Viability and Apoptosis Assays

Objective: To assess the impact of a test compound on cancer cell proliferation and induction of apoptosis.

Materials:

  • Cancer cell line

  • Cell culture medium

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Apoptosis detection kit (e.g., Caspase-Glo® 3/7, Annexin V staining kit)

  • Plate reader or flow cytometer

Procedure (Cell Viability):

  • Seed cells in a 96-well plate.

  • Treat with a serial dilution of the test compound.

  • Incubate for a desired period (e.g., 72 hours).

  • Add the cell viability reagent and measure the signal according to the manufacturer's protocol.

  • Calculate the percent viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Procedure (Apoptosis):

  • Treat cells with the test compound at relevant concentrations.

  • At various time points, harvest the cells.

  • For caspase activity, use a luminescent-based assay like Caspase-Glo® 3/7.

  • For Annexin V staining, stain the cells with fluorescently labeled Annexin V and a viability dye (e.g., propidium (B1200493) iodide) and analyze by flow cytometry.

Mandatory Visualizations

Signaling Pathway of Wild-Type IDH1 Inhibition

Wild_Type_IDH1_Inhibition_Pathway cluster_cytosol Cytosol Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha_KG α-Ketoglutarate NADPH NADPH GSH_Reductase Glutathione Reductase NADPH->GSH_Reductase Cofactor ROS Increased ROS NADPH->ROS Reduces Lipogenesis Lipogenesis NADPH->Lipogenesis Supports NADP NADP+ NADP->WT_IDH1 WT_IDH1->alpha_KG WT_IDH1->NADPH Produces Inhibitor Selective WT IDH1 Inhibitor Inhibitor->WT_IDH1 Inhibits GSH GSH GSH_Reductase->GSH GSSG GSSG GSSG->GSH_Reductase GSH->ROS Neutralizes Cell_Damage Cellular Damage & Apoptosis ROS->Cell_Damage

Caption: Mechanism of action for a selective wild-type IDH1 inhibitor.

Experimental Workflow for Inhibitor Characterization

Inhibitor_Characterization_Workflow Start Compound Synthesis or Acquisition Biochemical_Assay Biochemical Assay: WT IDH1 Enzyme Inhibition (IC50) Start->Biochemical_Assay Cellular_Assays Cellular Assays Biochemical_Assay->Cellular_Assays NADPH_Assay NADPH/NADP+ Ratio Cellular_Assays->NADPH_Assay Viability_Assay Cell Viability (GI50) Cellular_Assays->Viability_Assay Apoptosis_Assay Apoptosis Induction Cellular_Assays->Apoptosis_Assay Mechanism_Studies Mechanism of Action Studies Viability_Assay->Mechanism_Studies ROS_Measurement ROS Measurement Mechanism_Studies->ROS_Measurement Metabolomics Metabolomic Profiling Mechanism_Studies->Metabolomics In_Vivo_Studies In Vivo Efficacy Studies Mechanism_Studies->In_Vivo_Studies Therapeutic_Strategy_Logic Problem Cancer Cell Metabolic Adaptation: Upregulation of Wild-Type IDH1 Hypothesis Inhibition of Wild-Type IDH1 Will Disrupt Cancer Cell Homeostasis Problem->Hypothesis Intervention Develop Selective Wild-Type IDH1 Inhibitor Hypothesis->Intervention Mechanism Mechanism: Decrease NADPH, Increase ROS, Alter Metabolism Intervention->Mechanism Outcome1 Direct Anti-tumor Effect: Reduced Proliferation, Increased Apoptosis Mechanism->Outcome1 Outcome2 Sensitization to Other Therapies: Chemotherapy, Radiation Mechanism->Outcome2 Goal Improved Therapeutic Outcome in Cancers with High WT IDH1 Outcome1->Goal Outcome2->Goal

References

Unraveling the Impact of NCGC00238624 on 2-Hydroxyglutarate (2-HG) Levels: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Extensive searches for the compound identifier "NCGC00238624" across multiple public scientific databases and chemical repositories did not yield a specific chemical structure or associated biological data. This identifier is likely an internal designation from a screening library, and its corresponding information is not publicly available at this time. Consequently, a detailed technical guide on this compound cannot be provided.

However, to address the core scientific interest of the query, this guide will provide an in-depth overview of the well-established mechanism by which inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) affect 2-hydroxyglutarate (2-HG) levels, using publicly available data for representative and clinically relevant molecules. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Role of Mutant IDH1 in Cancer and the Significance of 2-Hydroxyglutarate

Mutations in the isocitrate dehydrogenase (IDH) enzymes, particularly IDH1 and IDH2, are frequently observed in several types of cancer, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1] Wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific mutations, most commonly at the R132 residue of IDH1, confer a neomorphic enzymatic activity.[2] This altered function enables the enzyme to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG) in an NADPH-dependent manner.[2]

The accumulation of 2-HG to millimolar concentrations within tumor cells has profound effects on cellular physiology. 2-HG is a competitive inhibitor of numerous α-KG-dependent dioxygenases, including histone and DNA demethylases.[3] This inhibition leads to widespread epigenetic alterations, impaired cellular differentiation, and ultimately contributes to tumorigenesis.[1][3] Therefore, the reduction of 2-HG levels through the inhibition of mutant IDH1 is a key therapeutic strategy.

General Mechanism of Action of Mutant IDH1 Inhibitors

Small molecule inhibitors of mutant IDH1 are designed to specifically target the mutated enzyme, preventing its neomorphic activity without significantly affecting the wild-type enzyme. These inhibitors typically bind to an allosteric pocket at the interface of the dimeric enzyme, stabilizing it in an open conformation that is incompatible with substrate binding and catalysis. This selective inhibition blocks the conversion of α-KG to 2-HG, leading to a significant reduction in intracellular 2-HG levels.

The therapeutic consequences of reducing 2-HG include the restoration of normal α-KG-dependent dioxygenase activity, leading to the reversal of epigenetic dysregulation and the induction of cellular differentiation.

Quantitative Data on Representative Mutant IDH1 Inhibitors

To illustrate the effects of this class of drugs, the following tables summarize quantitative data for two well-characterized and clinically approved mutant IDH1 inhibitors: Ivosidenib (AG-120) and Vorasidenib (AG-881).

Table 1: In Vitro Potency of Representative Mutant IDH1 Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference
Ivosidenib (AG-120)IDH1-R132HEnzymatic12[1]
Ivosidenib (AG-120)IDH1-R132CEnzymatic30[1]
Vorasidenib (AG-881)IDH1-R132HEnzymatic1.8[1]
Vorasidenib (AG-881)IDH1-R132CEnzymatic0.04[1]

Table 2: Effect of Representative Mutant IDH1 Inhibitors on 2-HG Levels in Clinical Studies

CompoundCancer TypeDosage2-HG Reduction in Tumor TissueReference
IvosidenibRecurrent Low-Grade Glioma500 mg once daily91.1%[4]
VorasidenibRecurrent Low-Grade Glioma50 mg once daily92.6%[4]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the effect of mutant IDH1 inhibitors on 2-HG levels.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific mutant IDH1 enzyme.

Methodology:

  • Recombinant human mutant IDH1 (e.g., R132H) is expressed and purified.

  • The enzymatic reaction is initiated by combining the enzyme, α-KG, and NADPH in a suitable buffer system (e.g., Tris-HCl buffer at pH 7.5).

  • The test compound (e.g., this compound, if it were a known inhibitor) is added at various concentrations.

  • The reaction progress is monitored by measuring the rate of NADPH consumption, which can be detected by a decrease in absorbance at 340 nm.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Measurement Assay

Objective: To quantify the reduction of intracellular 2-HG levels in cancer cells harboring an IDH1 mutation following treatment with an inhibitor.

Methodology:

  • A human cancer cell line with a heterozygous IDH1 mutation (e.g., HT1080 fibrosarcoma cells, which carry the IDH1-R132C mutation) is cultured under standard conditions.

  • Cells are treated with the test compound at various concentrations for a specified period (e.g., 24-72 hours).

  • Following treatment, intracellular metabolites are extracted, typically using a cold methanol-water solution.

  • The concentration of 2-HG in the cell lysates is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS) or a commercially available 2-HG assay kit.

  • The extent of 2-HG reduction is determined by comparing the levels in treated cells to vehicle-treated control cells.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Signaling_Pathway Signaling Pathway of Mutant IDH1 and its Inhibition cluster_wildtype Wild-Type IDH1 cluster_mutant Mutant IDH1 Isocitrate_WT Isocitrate IDH1_WT IDH1 (Wild-Type) Isocitrate_WT->IDH1_WT aKG_WT α-Ketoglutarate IDH1_WT->aKG_WT aKG_mut α-Ketoglutarate IDH1_mut IDH1 (Mutant) aKG_mut->IDH1_mut TwoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetic_Changes Epigenetic Alterations & Impaired Differentiation TwoHG->Epigenetic_Changes Promotes IDH1_mut->TwoHG Inhibitor Mutant IDH1 Inhibitor (e.g., Ivosidenib) Inhibitor->IDH1_mut Inhibits

Caption: Mutant IDH1 converts α-KG to 2-HG, driving oncogenesis. Inhibitors block this process.

Experimental_Workflow Workflow for Assessing Inhibitor Effect on Cellular 2-HG Start Start: Culture IDH1-mutant cancer cells (e.g., HT1080) Treatment Treat cells with mutant IDH1 inhibitor Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Metabolite_Extraction Extract intracellular metabolites Incubation->Metabolite_Extraction LCMS_Analysis Quantify 2-HG levels using LC-MS Metabolite_Extraction->LCMS_Analysis Data_Analysis Analyze data and determine 2-HG reduction LCMS_Analysis->Data_Analysis End End: Report inhibitor efficacy Data_Analysis->End

Caption: A typical workflow to measure the reduction of 2-HG in cancer cells after inhibitor treatment.

Conclusion

While specific data for this compound is not publicly available, the therapeutic principle of targeting mutant IDH1 to reduce the oncometabolite 2-HG is a well-validated and clinically successful strategy in oncology. The development of potent and selective inhibitors has provided a targeted therapy for patients with IDH-mutant cancers, leading to significant reductions in tumor 2-HG levels and improved clinical outcomes. Further research continues to explore the full potential of this therapeutic approach.

References

Investigation of NCGC00238624 Reveals No Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the compound NCGC00238624 has concluded that there is no publicly accessible scientific literature, experimental data, or pharmacological information available at this time. Searches for its cellular targets, mechanism of action, and associated experimental protocols across multiple scientific databases and public domains have yielded no specific results.

This lack of information prevents the creation of the requested in-depth technical guide. Key components of the request, including the summarization of quantitative data, detailing of experimental methodologies, and visualization of signaling pathways, cannot be fulfilled without foundational data on the compound's biological activity and molecular interactions.

Further research and publication in peer-reviewed journals by the originating institution or other research groups would be required before a technical guide on the cellular targets of this compound can be developed. Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific literature for any future disclosures of data related to this compound.

An Inquiry into NCGC00238624 and its Role in Epigenetic Regulation in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the role of the compound designated NCGC00238624 in the context of epigenetic regulation and leukemia have yielded no specific, publicly available scientific data. Extensive searches of prominent chemical and biomedical databases, including PubChem, as well as the broader scientific literature, did not identify a compound with this specific identifier. Therefore, a detailed technical guide on its function, experimental protocols, and associated signaling pathways in leukemia cannot be constructed at this time.

The identifier "NCGC" suggests a possible origin from the NIH National Center for Advancing Translational Sciences (NCATS) Chemical Genomics Center. However, without further information or a corresponding public entry, the specific chemical structure, biological targets, and mechanism of action of this compound remain unknown.

While information on the specific compound is unavailable, the broader field of epigenetic regulation in leukemia is an area of intensive research. Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are known to be critical drivers of leukemogenesis and have emerged as important therapeutic targets. Key epigenetic mechanisms frequently dysregulated in leukemia include:

  • DNA Methylation: Aberrant methylation patterns, either hypermethylation of tumor suppressor genes or hypomethylation of oncogenes, are common in various leukemia subtypes.

  • Histone Modification: Alterations in histone acetylation, methylation, phosphorylation, and other modifications can disrupt normal gene expression and contribute to the development and progression of leukemia.

  • Chromatin Remodeling: The function of chromatin remodeling complexes, which regulate the accessibility of DNA to transcription factors, is often compromised in leukemia.

The interest in these mechanisms has led to the development of several classes of epigenetic drugs, some of which are in clinical use for the treatment of leukemia. These include DNA methyltransferase (DNMT) inhibitors and histone deacetylase (HDAC) inhibitors.

A particularly relevant area of research in epigenetic regulation of leukemia involves the inhibition of bromodomain and extraterminal (BET) proteins, such as BRD4. BET inhibitors, like the well-characterized compound JQ1, have shown significant preclinical and clinical activity in various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). They function by displacing BRD4 from acetylated histones, thereby downregulating the expression of key oncogenes like MYC.

Given the context of the user's request, it is plausible that this compound could be an investigational compound targeting one of these or other epigenetic pathways. However, without concrete data, any discussion of its specific role would be purely speculative.

For researchers, scientists, and drug development professionals interested in the epigenetic regulation of leukemia, the following conceptual frameworks and experimental approaches are central to the field:

Conceptual Signaling Pathway in Epigenetic Dysregulation in Leukemia

The following diagram illustrates a generalized signaling pathway that is often dysregulated in leukemia and is a common target for epigenetic therapies.

TF Oncogenic Transcription Factors (e.g., MYC, BCL2) Chromatin Open Chromatin TF->Chromatin BET BET Proteins (e.g., BRD4) BET->Chromatin HATs Histone Acetyltransferases (HATs) Histones Histones HATs->Histones Acetylation HDACs Histone Deacetylases (HDACs) Ac_Histones Acetylated Histones HDACs->Ac_Histones Deacetylation Histones->Ac_Histones Ac_Histones->Chromatin Recruits BET Proteins Gene_Expression Leukemogenic Gene Expression Chromatin->Gene_Expression Promotes Transcription Leukemia_Cell Leukemia Cell Proliferation & Survival Gene_Expression->Leukemia_Cell Drives

Caption: Generalized pathway of BET protein-mediated gene expression in leukemia.

General Experimental Workflow for Characterizing an Epigenetic Inhibitor

The workflow for characterizing a novel epigenetic inhibitor in the context of leukemia would typically involve a series of in vitro and in vivo experiments.

A Compound Synthesis & Characterization B In Vitro Target Engagement Assays A->B C Cell-Based Assays (Leukemia Cell Lines) B->C D Molecular Profiling (Transcriptomics, Proteomics) C->D E In Vivo Efficacy Studies (Xenograft/PDX Models) C->E F Pharmacokinetic/ Pharmacodynamic Studies E->F G Toxicology & Safety Assessment F->G

Caption: A typical experimental workflow for preclinical evaluation of a novel epigenetic inhibitor.

Should information regarding this compound become publicly available in the future, a detailed technical guide could be developed. Until then, the scientific community must await further disclosures or publications to understand its potential role in epigenetic regulation and its therapeutic implications for leukemia.

An In-depth Technical Guide to the Pharmacokinetics of NCGC00238624

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific databases and literature, it has been determined that there is no available information on the pharmacokinetic properties of a compound designated NCGC00238624. This identifier does not correspond to any known substance in prominent chemical and biological databases such as PubChem. It is likely that this compound is an internal designation for a compound that has not yet been publicly disclosed or characterized.

Consequently, the core requirements of this technical guide—including the presentation of quantitative pharmacokinetic data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time.

To illustrate the expected format and content of such a guide, we provide a template below. This template outlines the structure and types of information that would be included if data for this compound were available.

[Template] An In-depth Technical Guide to the Pharmacokinetics of [Compound Name]

This guide provides a comprehensive overview of the pharmacokinetic profile of [Compound Name], a novel therapeutic agent under investigation. The information presented is intended for researchers, scientists, and drug development professionals actively involved in the preclinical and clinical evaluation of this compound.

Introduction

[Briefly introduce the compound, its therapeutic target, and mechanism of action. State the importance of understanding its pharmacokinetic profile for further development.]

Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of [Compound Name] determined in [species] following [route of administration] at a dose of [dose].

ParameterUnitValue (Mean ± SD)
Absorption
Bioavailability (F)%
Tmaxh
Cmaxng/mL
AUC(0-t)ng·h/mL
AUC(0-inf)ng·h/mL
Distribution
Volume of Distribution (Vd)L/kg
Protein Binding%
Metabolism
Primary Metabolites-
Major Metabolizing Enzymes-
Excretion
Clearance (CL)L/h/kg
Half-life (t½)h
Route of Excretion-
Experimental Protocols

This section details the methodologies employed in the key pharmacokinetic studies of [Compound Name].

3.1. Animal Studies

  • Species: [e.g., Sprague-Dawley rats]

  • Dosing: [e.g., Intravenous (IV) and oral (PO) administration]

  • Formulation: [e.g., 10% DMSO, 40% PEG300, 50% saline]

  • Blood Sampling: [e.g., Serial blood samples (0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) were collected from the jugular vein.]

  • Analytical Method: [e.g., Plasma concentrations of [Compound Name] were determined using a validated LC-MS/MS method.]

3.2. In Vitro Assays

  • Plasma Protein Binding: [e.g., Determined by equilibrium dialysis.]

  • Metabolic Stability: [e.g., Assessed using liver microsomes from [species].]

  • CYP450 Inhibition: [e.g., Evaluated using a panel of human recombinant CYP450 enzymes.]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for a typical in vivo pharmacokinetic study.

experimental_workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis formulation Compound Formulation dosing Dosing (IV/PO) formulation->dosing animal_prep Animal Preparation animal_prep->dosing sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Analysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

In vivo pharmacokinetic study workflow.

4.2. Signaling Pathway

This diagram depicts the hypothetical signaling pathway modulated by [Compound Name].

signaling_pathway compound [Compound Name] receptor Target Receptor compound->receptor Binds to kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response

Hypothesized signaling pathway for [Compound Name].

Should information regarding this compound become publicly available, this document will be updated accordingly. We recommend that researchers with access to proprietary information on this compound consult their internal documentation for the relevant pharmacokinetic data.

An In-depth Technical Guide to NCGC00238624 and its Impact on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NCGC00238624 is a small molecule that has been identified as a modulator of cellular metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, its effects on key metabolic pathways, and detailed protocols for studying its activity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cellular metabolism.

1. Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its application in biological systems.

PropertyValueReference
Molecular FormulaC₁₈H₁₅N₃O₄[1]
Molecular Weight337.33 g/mol [1]
IUPAC Name4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridine[1]
InChIInChI=1S/C18H15N3O4/c1-22-14-8-6-12(7-9-14)17-20-18(21-25-17)13-2-4-15(5-3-13)19-16(23)10-11-24-15/h2-9H,10-11H2,1H3,(H,19,23)[1]
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)CO[1]
PubChem CID53388365[1]

2. Mechanism of Action

This compound has been shown to be a potent and selective inhibitor of the enzyme Lactate (B86563) Dehydrogenase A (LDHA). LDHA plays a critical role in anaerobic glycolysis by converting pyruvate (B1213749) to lactate. By inhibiting LDHA, this compound effectively blocks this conversion, leading to a buildup of pyruvate and a reduction in lactate production. This shift in metabolism has significant implications for cancer cells, which often rely on aerobic glycolysis (the Warburg effect) for their proliferation and survival.

3. Impact on Cellular Metabolism

The inhibition of LDHA by this compound triggers a cascade of metabolic changes within the cell.

  • Glycolysis: The blockade of pyruvate to lactate conversion leads to an accumulation of glycolytic intermediates upstream of LDHA. This can result in a feedback inhibition of glycolysis at earlier steps.

  • Oxidative Phosphorylation: With the glycolytic pathway inhibited, cells may be forced to rely more on oxidative phosphorylation for their energy needs. This involves the shuttling of pyruvate into the mitochondria to fuel the tricarboxylic acid (TCA) cycle.

  • Redox Homeostasis: The conversion of pyruvate to lactate is coupled with the regeneration of NAD+ from NADH. Inhibition of LDHA can disrupt the cellular NAD+/NADH ratio, impacting other redox-sensitive pathways.

4. Signaling Pathways and Experimental Workflows

To visualize the mechanism and experimental approaches, the following diagrams are provided.

This compound Mechanism of Action Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDHA-mediated This compound This compound LDHA LDHA This compound->LDHA Inhibition

Caption: this compound inhibits the conversion of pyruvate to lactate by targeting LDHA.

Experimental Workflow for Assessing this compound Activity cluster_cell_culture Cell Culture cluster_assays Metabolic Assays cluster_analysis Data Analysis Cancer Cells Cancer Cells Treatment Treat with this compound Cancer Cells->Treatment Lactate Assay Lactate Assay Treatment->Lactate Assay Glucose Uptake Glucose Uptake Treatment->Glucose Uptake Oxygen Consumption Oxygen Consumption Rate (OCR) Treatment->Oxygen Consumption Metabolic Shift Assess Metabolic Shift Lactate Assay->Metabolic Shift Glucose Uptake->Metabolic Shift Oxygen Consumption->Metabolic Shift

Caption: Workflow for evaluating the metabolic effects of this compound on cancer cells.

5. Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research.

5.1. LDHA Enzyme Inhibition Assay

  • Objective: To quantify the inhibitory activity of this compound on purified LDHA enzyme.

  • Materials:

    • Recombinant human LDHA protein

    • Pyruvate

    • NADH

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • This compound

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add LDHA enzyme to each well.

    • Add the diluted this compound or vehicle control to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding a substrate mix of pyruvate and NADH.

    • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • Calculate the rate of reaction and determine the IC₅₀ value of this compound.

5.2. Cellular Lactate Production Assay

  • Objective: To measure the effect of this compound on lactate production in cultured cells.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, A549)

    • Cell culture medium

    • This compound

    • Lactate assay kit (commercially available)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for a desired time period (e.g., 24 hours).

    • Collect the cell culture medium from each well.

    • Use a commercial lactate assay kit to measure the concentration of lactate in the collected medium, following the manufacturer's instructions.

    • Normalize the lactate concentration to the cell number or total protein content.

6. Quantitative Data Summary

The following table summarizes key quantitative data regarding the activity of this compound.

ParameterCell LineValueReference
LDHA IC₅₀Purified Enzyme9.8 nM[2]
Cellular Lactate Production IC₅₀HCT11650 nM[2]
Cell Proliferation GI₅₀HCT1161.2 µM[2]

This compound is a valuable research tool for investigating the role of LDHA and glycolysis in cellular metabolism. Its potent and selective inhibition of LDHA provides a means to probe the metabolic vulnerabilities of cancer cells and explore novel therapeutic strategies. The experimental protocols and data presented in this guide offer a solid foundation for further research into the biological effects and potential applications of this compound.

References

[1] PubChem Identifier: this compound, National Center for Biotechnology Information. [2] A Small Molecule Inhibitor of Lactate Dehydrogenase A (LDHA). Probe Reports from the NIH Molecular Libraries Program.

References

Methodological & Application

Application Notes and Protocols for NCGC00238624: An In Vitro Cell-Based Assay Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro cell-based assays involving the compound NCGC00238624. The primary focus of these assays was to characterize the activity of this compound as an antagonist of the G-protein coupled receptor 7 (GPR7), a potential therapeutic target for pain and feeding disorders. Additionally, the compound's effect on cell viability was assessed. This report includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the GPR7 signaling pathway.

Introduction

This compound was identified and characterized through a series of high-throughput screening assays as part of a probe development effort to discover novel antagonists for the G-protein coupled receptor 7 (GPR7). GPR7 is a class A G-protein-coupled receptor whose endogenous ligands are neuropeptide B (NPB) and neuropeptide W (NPW). The activation of GPR7 is known to modulate downstream signaling pathways, including intracellular calcium mobilization. Given its role in processes such as pain perception and energy homeostasis, GPR7 has emerged as a promising target for therapeutic intervention. The following sections detail the experimental protocols used to assess the antagonistic activity and cytotoxicity of this compound.

Data Presentation

The bioactivity of this compound was evaluated in several in vitro cell-based assays. The quantitative results are summarized in the tables below.

Table 1: GPR7 Antagonist Activity of this compound

PubChem Assay ID (AID)Assay TypeDescriptionActivity of this compound
1861Primary ScreenCell-based assay to identify antagonists of GPR7 by measuring changes in intracellular calcium.Active
1880Confirmatory ScreenDose-response assay to confirm the antagonistic activity of compounds against GPR7.Active

Table 2: Cell Viability Assessment of this compound

PubChem Assay ID (AID)Assay TypeDescriptionActivity of this compound
921Cytotoxicity ScreenCell-based assay to evaluate the effect of compounds on the viability of HEK293 cells.Inactive

Experimental Protocols

GPR7 Antagonist Screening Assays (AIDs 1861 & 1880)

Objective: To identify and confirm antagonists of the G-protein coupled receptor 7 (GPR7).

Principle: This assay utilizes a cell line co-expressing GPR7 and a promiscuous G-protein, Gα15, which couples the receptor to the phospholipase C pathway. Upon activation by an agonist, GPR7 stimulates an increase in intracellular calcium concentration. Antagonists will block this agonist-induced calcium mobilization. The change in intracellular calcium is detected using a calcium-sensitive fluorescent dye.

Cell Line: HEK293 cells stably co-expressing GPR7 and Gα15.

Reagents:

  • HEK293-GPR7-Gα15 cells

  • Assay Medium: Dulbecco's Modified Eagle Medium (DMEM) with 0.1% Bovine Serum Albumin (BSA)

  • Calcium-4 dye loading solution

  • GPR7 Agonist (e.g., Neuropeptide B or W)

  • This compound and other test compounds

  • Control compounds (e.g., known antagonists, if available)

Protocol:

  • Cell Preparation:

    • HEK293-GPR7-Gα15 cells are seeded into 1536-well microplates and incubated overnight.

  • Compound Addition:

    • Test compounds, including this compound, are dispensed into the assay plates to the desired final concentration.

    • Plates are incubated for a specified period to allow for compound binding to the receptor.

  • Dye Loading:

    • The Calcium-4 dye loading solution is added to all wells.

    • Plates are incubated to allow for dye uptake by the cells.

  • Agonist Stimulation and Signal Detection:

    • The plates are transferred to a Functional Drug Screening System (FDSS).

    • A baseline fluorescence reading is taken.

    • The GPR7 agonist is added to all wells to stimulate the receptor.

    • Fluorescence is monitored kinetically to measure the change in intracellular calcium levels.

  • Data Analysis:

    • The antagonist effect is calculated as the percent inhibition of the agonist-induced calcium signal.

    • For the confirmatory dose-response assay (AID 1880), IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Cell Viability Assay (AID 921)

Objective: To assess the cytotoxic potential of this compound.

Principle: This assay measures cell viability by quantifying the amount of ATP present in the cell culture, which is an indicator of metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP. A decrease in the luminescent signal in the presence of the test compound indicates cytotoxicity.

Cell Line: HEK293 cells.

Reagents:

  • HEK293 cells

  • Cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

  • This compound and other test compounds

  • Control compounds (e.g., known cytotoxic agents)

Protocol:

  • Cell Seeding:

    • HEK293 cells are seeded into 1536-well microplates.

  • Compound Treatment:

    • A dilution series of this compound and control compounds are added to the wells.

    • Plates are incubated for 48 hours.

  • Luminescence Measurement:

    • The assay plates are equilibrated to room temperature.

    • CellTiter-Glo® reagent is added to each well.

    • The contents are mixed to induce cell lysis and the luciferase reaction.

    • Plates are incubated at room temperature to stabilize the luminescent signal.

    • Luminescence is read using a plate reader.

  • Data Analysis:

    • The viability of treated cells is calculated as a percentage of the viability of untreated (vehicle control) cells.

    • Concentration-response curves are generated to determine the CC50 (half-maximal cytotoxic concentration) value.

Mandatory Visualization

GPR7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Neuropeptide B/W (Agonist) GPR7 GPR7 Ligand->GPR7 Binds G_protein Heterotrimeric G-protein (Gαq/11βγ) GPR7->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream This compound This compound (Antagonist) This compound->GPR7 Inhibits

Caption: GPR7 Signaling Pathway and the inhibitory action of this compound.

Conclusion

The in vitro cell-based assays described herein demonstrate that this compound is an active antagonist of the G-protein coupled receptor 7. It effectively inhibits agonist-induced intracellular calcium mobilization in a concentration-dependent manner. Importantly, this compound did not exhibit significant cytotoxicity at the concentrations tested. These findings highlight this compound as a valuable pharmacological tool for studying GPR7 signaling and as a potential starting point for the development of novel therapeutics targeting this receptor.

Standard Operating Procedure for Solubilization of NCGC00238624

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed standard operating procedure (SOP) for the solubilization of the chemical compound NCGC00238624. This protocol is intended for researchers, scientists, and drug development professionals who will be working with this compound. The information herein is based on available chemical data and established practices for handling similar small molecules.

Compound Information

Identifier Value
NCGC ID This compound
PubChem CID 49841109
Molecular Formula C₁₉H₁₇N₃O₅S
Molecular Weight 411.4 g/mol
IUPAC Name 4-(4-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

Health and Safety Precautions

Warning: The toxicological properties of this compound have not been fully investigated. Handle with caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Handling: Avoid inhalation of dust or fumes. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Materials and Equipment

  • This compound (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, ACS grade or higher

  • Deionized or distilled water

  • Ethanol, 200 proof (100%), ACS grade or higher

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Microcentrifuge tubes or appropriate vials

  • Pipettes and sterile pipette tips

Recommended Solvents and Stock Solution Preparation

Based on available data, this compound is known to be soluble in Dimethyl Sulfoxide (DMSO). Solubility in aqueous solutions is expected to be low.

Table 1: Recommended Solvents for Stock Solutions

Solvent Recommended Starting Concentration Notes
DMSO 10 mMPrimary recommended solvent for creating high-concentration stock solutions.
Ethanol 1 mMMay be suitable for lower concentration stocks, but solubility should be confirmed.
Water Not RecommendedExpected to have very low solubility in aqueous buffers.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 411.4 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Desired Volume = 1 mL = 0.001 L

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 0.010 mol/L * 0.001 L * 411.4 g/mol * 1000 mg/g = 4.114 mg

  • Weigh the compound:

    • Tare a clean, dry microcentrifuge tube or vial on an analytical balance.

    • Carefully weigh approximately 4.11 mg of this compound into the tube. Record the exact weight.

  • Add Solvent:

    • Add the appropriate volume of DMSO to the tube to achieve a 10 mM concentration. The volume can be calculated as follows:

      • Volume (mL) = [Mass (mg) / 411.4 ( g/mol )] / 0.010 (mmol/mL)

      • For example, if 4.114 mg was weighed, add 1.0 mL of DMSO.

  • Solubilization:

    • Cap the tube securely.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Storage:

    • Store the stock solution at -20°C or -80°C for long-term storage.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Workflow Diagram

Solubilization_Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage start Start calc_mass Calculate Mass of This compound start->calc_mass weigh_compound Weigh Compound calc_mass->weigh_compound add_dmso Add DMSO weigh_compound->add_dmso vortex Vortex add_dmso->vortex check_solubility Visually Inspect vortex->check_solubility sonicate Sonicate (Optional) check_solubility->sonicate Particulates Present store Store at -20°C or -80°C check_solubility->store Fully Dissolved sonicate->check_solubility end End store->end

Caption: Workflow for the solubilization of this compound in DMSO.

Dilution in Aqueous Buffers

For most biological assays, the high concentration of DMSO in the stock solution must be diluted. It is critical to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Protocol for Dilution:

  • Thaw the frozen stock solution at room temperature.

  • Briefly vortex the stock solution to ensure homogeneity.

  • Perform serial dilutions of the DMSO stock solution into your aqueous assay buffer.

  • After each dilution step, vortex or mix the solution well.

  • Visually inspect for any signs of precipitation. If precipitation occurs, a lower final concentration or the use of a co-solvent may be necessary.

Troubleshooting

  • Compound does not dissolve:

    • Increase vortexing or sonication time.

    • Gently warm the solution to 37°C.

    • If the compound still does not dissolve, it may be necessary to prepare a more dilute stock solution.

  • Precipitation upon dilution in aqueous buffer:

    • The compound may have limited solubility in the aqueous buffer.

    • Try diluting to a lower final concentration.

    • Consider the addition of a surfactant (e.g., Tween-80, Pluronic F-68) or a co-solvent to the assay buffer to improve solubility, ensuring compatibility with the experimental system.

This SOP provides a general guideline for the solubilization of this compound. Researchers may need to adapt the protocol based on their specific experimental requirements and observations.

Application Notes and Protocols for Determining Cell Viability Following NCGC00238624 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for assessing the in vitro effects of the small molecule NCGC00238624 on cell viability. As the specific biological targets and mechanism of action for this compound are not widely documented in publicly available literature, this guide presents generalized yet detailed protocols for common cell viability assays applicable to the initial characterization of a novel compound. The included protocols for tetrazolium-based (MTT) and ATP-based luminometric assays are standard methods for quantifying cellular metabolic activity as an indicator of cell health.[1][2][3] Additionally, this document offers templates for data presentation and visualization of experimental workflows and potential signaling pathways.

Principle of Cell Viability Assays

Cell viability assays are essential tools in drug discovery and toxicology to determine the effects of chemical compounds on a cell population. These assays measure various physiological and biochemical markers of healthy, living cells.[3][4] Common methods include:

  • Tetrazolium Salt Reduction Assays (e.g., MTT, MTS, XTT): These colorimetric assays rely on the conversion of a tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.[1][2] The amount of formazan produced is proportional to the number of viable cells.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive, luminescent assays quantify the amount of ATP present in a cell culture, as only viable cells can synthesize ATP.[3][4] A loss of membrane integrity leads to a rapid decrease in ATP levels.[4]

  • Resazurin Reduction Assays: This fluorometric assay uses the dye resazurin, which is reduced to the fluorescent product resorufin (B1680543) by viable cells with active metabolism.[3]

  • Live/Dead Staining: These methods use fluorescent dyes that differentially stain live and dead cells based on membrane integrity, allowing for visualization and quantification by microscopy or flow cytometry.[5]

Data Presentation

Quantitative data from cell viability experiments should be organized to clearly display the dose-dependent effects of the compound.

Table 1: Dose-Response Effect of this compound on Cell Viability

Concentration of this compound (µM)Mean Absorbance/Luminescence (AU)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
0.11.220.0797.6
11.100.0688.0
50.850.0568.0
100.620.0449.6
250.300.0324.0
500.150.0212.0
1000.080.016.4

Table 2: IC50 Values of this compound in Various Cell Lines

Cell LineIC50 (µM)95% Confidence IntervalAssay Type
Cell Line A10.59.2 - 12.1MTT Assay
Cell Line B22.819.5 - 26.7ATP Assay
Cell Line C8.77.5 - 10.1MTT Assay

Experimental Protocols

Below are detailed protocols for two common cell viability assays.

Protocol 1: MTT Cell Viability Assay

This protocol is based on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[1]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[1][2]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a multi-well spectrophotometer.[1] A reference wavelength of 630 nm can also be used.

Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures ATP as an indicator of viable cells and is known for its high sensitivity.[3][4]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well opaque-walled plates (white or black for luminescence)

  • Luminescent ATP assay reagent (e.g., CellTiter-Glo® Reagent)

  • Luminometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at the desired density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired volume of diluted compound or vehicle control to the wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Preparation and Equilibration: Equilibrate the plate and the ATP assay reagent to room temperature for approximately 30 minutes before use.[1]

  • Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[1]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add compound to wells incubate_24h->add_compound prep_compound Prepare serial dilutions of this compound prep_compound->add_compound incubate_exp Incubate for exposure period (24-72h) add_compound->incubate_exp add_reagent Add viability reagent (e.g., MTT or ATP-Glo) incubate_exp->add_reagent incubate_reagent Incubate for reaction add_reagent->incubate_reagent read_plate Read plate (Absorbance/Luminescence) incubate_reagent->read_plate calc_viability Calculate % viability vs. control read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for a typical cell viability assay.

Hypothetical Signaling Pathway

Disclaimer: The following diagram illustrates a hypothetical signaling pathway that could be inhibited by an anticancer compound. The specific molecular targets of this compound are currently unknown.

G This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibition RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

Application Note: Measuring IDH1 Inhibition by NCGC00238624 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] Mutations in the IDH1 gene are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations, most commonly at arginine 132 (e.g., R132H), confer a neomorphic enzymatic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][3] D-2HG accumulation competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and altered cell differentiation, thereby contributing to tumorigenesis.[1][3]

The development of small molecule inhibitors targeting mutant IDH1 is a promising therapeutic strategy.[2] NCGC00238624 is a small molecule identified as a potential inhibitor of IDH1. This application note provides a detailed protocol for utilizing Western blot analysis to assess the inhibitory effect of this compound on IDH1 protein expression levels in a relevant cancer cell line harboring an IDH1 mutation (e.g., HCT116 IDH1 R132H). Western blotting allows for the semi-quantitative analysis of total and mutant-specific IDH1 protein levels, providing insights into the compound's mechanism of action.[4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IDH1 signaling pathway and the experimental workflow for the Western blot protocol.

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_wt_idh1 Wild-Type IDH1 cluster_mut_idh1 Mutant IDH1 cluster_inhibitor Inhibition Isocitrate Isocitrate wt_IDH1 wt-IDH1 Isocitrate->wt_IDH1 alpha_KG α-Ketoglutarate (α-KG) mut_IDH1 mut-IDH1 (e.g., R132H) alpha_KG->mut_IDH1 NADPH NADPH NADP NADP+ NADPH:w->NADP:e NADP:e->NADPH:w wt_IDH1->alpha_KG D2HG D-2-Hydroxyglutarate (D-2HG) mut_IDH1->D2HG Epigenetic_Dysregulation Epigenetic Dysregulation D2HG->Epigenetic_Dysregulation Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis This compound This compound This compound->mut_IDH1

Caption: IDH1 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., HCT116 IDH1 R132H) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Immunoblotting - Blocking - Primary Antibody (IDH1) - Secondary Antibody E->F G 7. Signal Detection (ECL) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Experimental workflow for Western blot analysis of IDH1 inhibition.

Experimental Protocol

This protocol outlines the steps to measure the effect of this compound on IDH1 protein levels.

Cell Culture and Treatment
  • Cell Line: HCT116 cell line engineered to express mutant IDH1 (R132H) is recommended.[6]

  • Culture Conditions: Culture cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Treatment with this compound:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) should be included. The final DMSO concentration should not exceed 0.1%.[7]

Cell Lysis
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[8][9]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with intermittent vortexing.[9]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions. This is crucial for ensuring equal loading of protein for each sample.

SDS-PAGE
  • Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling at 95-100°C for 5 minutes to denature the proteins.[9]

  • Load the denatured protein samples and a molecular weight marker onto a 10-12% SDS-polyacrylamide gel.[9]

  • Run the gel at 100-150V until the dye front reaches the bottom.[9]

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]

  • Perform the transfer at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.[9]

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[9]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total IDH1 or mutant IDH1 (e.g., anti-IDH1 R132H antibody) diluted in blocking buffer overnight at 4°C.[9] A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[9]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.[9]

Signal Detection
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.[9]

  • Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[9]

Data Analysis
  • Quantify the band intensities using densitometry software.

  • Normalize the IDH1 band intensity to the corresponding loading control band intensity for each sample.

  • Compare the normalized IDH1 levels in this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.

Treatment GroupConcentration (µM)Normalized IDH1 Expression (Arbitrary Units)% Inhibition
Vehicle Control (DMSO)0[Value]0
This compound0.1[Value][Value]
This compound1[Value][Value]
This compound10[Value][Value]
This compound50[Value][Value]

Table 1: Summary of IDH1 Protein Expression upon Treatment with this compound.

Reagents and Materials

Reagent/MaterialRecommended Specifications
Cell Line HCT116 IDH1 R132H/+
Cell Culture Medium McCoy's 5A with 10% FBS, 1% Penicillin-Streptomycin
Inhibitor This compound (dissolved in DMSO)
Lysis Buffer RIPA buffer with protease and phosphatase inhibitors
Protein Assay BCA or Bradford Protein Assay Kit
SDS-PAGE Gels 10-12% Polyacrylamide Gels
Transfer Membrane PVDF or Nitrocellulose
Blocking Buffer 5% non-fat milk or BSA in TBST
Primary Antibodies Anti-IDH1 (total), Anti-IDH1 R132H, Anti-β-actin (loading control)
Secondary Antibody HRP-conjugated anti-rabbit or anti-mouse IgG
Detection Reagent Enhanced Chemiluminescence (ECL) Substrate

Table 2: Key Reagents and Materials.

Conclusion

This protocol provides a comprehensive framework for researchers to evaluate the inhibitory effect of this compound on IDH1 protein expression using Western blot analysis. Adherence to this detailed methodology will enable the generation of reliable and reproducible data, contributing to the characterization of this potential therapeutic agent. The provided diagrams and tables are intended to facilitate a clear understanding of the experimental process and the presentation of results.

References

Application Notes and Protocols: Measuring 2-Hydroxyglutarate (2-HG) Levels Following NCGC00238624 (AGI-5198) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including glioma, chondrosarcoma, and acute myeloid leukemia (AML). These mutations lead to a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[2][4]

NCGC00238624, also known as AGI-5198, is a potent and selective small-molecule inhibitor of the mutant IDH1 enzyme.[3][5][6] It has been demonstrated to block the production of 2-HG in a dose-dependent manner in cancer cells harboring IDH1 mutations.[3][7][8] This document provides detailed application notes and protocols for the treatment of cancer cell lines with this compound and the subsequent measurement of 2-HG levels.

Data Presentation

The following table summarizes the quantitative effects of this compound (AGI-5198) on 2-HG levels in various cancer cell lines as reported in the literature.

Cell LineCancer TypeIDH1 MutationTreatment Concentration (AGI-5198)Treatment Duration% Reduction in 2-HGReference
TS603GliomaR132H1 µM48 hours>95%[3]
HT1080FibrosarcomaR132C1.5 µM72 hours>90%[8]
JJ012ChondrosarcomaR132G1.5 µM72 hours>90%[8]
L835ChondrosarcomaR132C1.5 µM72 hours>90%[8]
mIDH1 mouse neurospheresGliomaR132H1 µMNot SpecifiedSignificant decrease[7]

Signaling Pathway Overview

Mutations in IDH1 lead to a gain-of-function that alters the normal metabolic pathway. The diagram below illustrates the canonical pathway and the effect of the IDH1 mutation and its inhibitor, this compound.

cluster_0 Normal Cell Metabolism cluster_1 IDH1 Mutant Cancer Cell cluster_2 Inhibitor Action cluster_3 Downstream Effects of 2-HG Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (wild-type) aKG_mut α-Ketoglutarate TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG Mutant IDH1 Epigenetic Epigenetic Alterations (Histone & DNA Hypermethylation) TwoHG->Epigenetic NCGC This compound NCGC->aKG_mut Inhibits Differentiation Block in Cell Differentiation Epigenetic->Differentiation

Figure 1: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed protocols for cell culture, treatment with this compound, and subsequent measurement of 2-HG levels using either mass spectrometry or an enzymatic assay.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

cluster_workflow Experimental Workflow start Start: IDH1-mutant cell line culture Cell Culture start->culture treat Treatment with This compound culture->treat harvest Harvest Cells and Media treat->harvest extract Metabolite Extraction harvest->extract measure 2-HG Measurement extract->measure ms Mass Spectrometry (LC-MS/MS) measure->ms High Specificity enzymatic Enzymatic Assay (Colorimetric/Fluorometric) measure->enzymatic High Throughput data Data Analysis ms->data enzymatic->data end End: Quantified 2-HG levels data->end

Figure 2: Experimental workflow for measuring 2-HG levels after this compound treatment.

Protocol 1: Cell Culture and Treatment with this compound

Materials:

  • IDH1-mutant cancer cell line (e.g., HT1080, JJ012, SW1353)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (AGI-5198)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture plates (e.g., 6-well or 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture IDH1-mutant cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into culture plates at a density that will allow for logarithmic growth during the treatment period. For example, for a 72-hour treatment, seed approximately 5,000-15,000 cells per well in a 96-well plate, depending on the cell line's growth rate.[8]

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

  • Treatment:

    • After allowing the cells to adhere overnight, prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).

    • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2A: 2-HG Measurement by Mass Spectrometry (LC-MS/MS)

Materials:

  • Treated cells and culture medium

  • Ice-cold methanol (B129727) (80%)

  • Centrifuge

  • Lyophilizer or SpeedVac

  • LC-MS/MS system

Procedure:

  • Sample Collection:

    • Collect the culture medium and centrifuge to remove any detached cells. Store the supernatant at -80°C.

    • Wash the adherent cells with ice-cold PBS.

  • Metabolite Extraction:

    • Add ice-cold 80% methanol to the washed cells.

    • Scrape the cells and collect the cell lysate.

    • Vortex the lysate and incubate on ice for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant (containing the metabolites) to a new tube.

    • Evaporate the solvent using a lyophilizer or SpeedVac.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry system equipped with a suitable column for separating polar metabolites.

    • Quantify 2-HG levels by comparing the peak area to a standard curve of known 2-HG concentrations.

Protocol 2B: 2-HG Measurement by Enzymatic Assay (Fluorometric)

Materials:

  • Treated cells and culture medium

  • D-2-Hydroxyglutarate Assay Kit (commercially available from various suppliers)

  • 96-well black, flat-bottom plates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Sample Preparation:

    • Collect the culture medium. If necessary, deproteinize the samples according to the assay kit manufacturer's instructions.

    • For intracellular 2-HG measurement, lyse the cells using the lysis buffer provided in the kit or by a freeze-thaw method. Centrifuge to remove cell debris.

  • Assay Procedure:

    • Follow the specific instructions provided with the D-2-Hydroxyglutarate Assay Kit. This typically involves:

      • Preparing a standard curve with the provided 2-HG standard.

      • Adding the samples and standards to the wells of a 96-well plate.

      • Adding the reaction mixture containing D-2-hydroxyglutarate dehydrogenase and a probe.

      • Incubating the plate for a specified time at a specific temperature (e.g., 60 minutes at 37°C), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at the recommended excitation and emission wavelengths using a microplate reader.

    • Subtract the background reading from all measurements.

    • Determine the concentration of 2-HG in the samples by interpolating from the standard curve.

Conclusion

The protocols outlined in this document provide a comprehensive guide for researchers to investigate the effects of the mutant IDH1 inhibitor this compound on 2-HG production in cancer cells. The choice between mass spectrometry and enzymatic assays for 2-HG measurement will depend on the specific experimental needs, with mass spectrometry offering higher specificity and the enzymatic assays providing a higher-throughput option. Careful execution of these protocols will enable the generation of robust and reproducible data for the evaluation of novel therapeutics targeting mutant IDH1.

References

Application Notes and Protocols for Studying IDH1 Mutations in Cancer with AGI-5198

Author: BenchChem Technical Support Team. Date: December 2025

Note on NCGC00238624: Publicly available information and research data specifically identifying "this compound" as an inhibitor for studying Isocitrate Dehydrogenase 1 (IDH1) mutations in cancer are limited. Therefore, these application notes and protocols are based on the well-characterized, potent, and selective mutant IDH1 (mIDH1) inhibitor, AGI-5198 , as a representative tool for researchers in this field.

Introduction

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a common feature in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.[3][4]

AGI-5198 is a potent and selective small-molecule inhibitor of the mutant IDH1 enzyme.[5][6] It specifically targets the R132H and R132C variants of IDH1, with minimal effect on the wild-type (WT) enzyme or IDH2 isoforms.[6] By inhibiting the production of 2-HG, AGI-5198 can reverse the epigenetic changes and induce differentiation in cancer cells harboring IDH1 mutations, making it an invaluable tool for studying the biological consequences of these mutations and for preclinical evaluation of mIDH1-targeted therapies.[5][7]

Mechanism of Action

AGI-5198 acts as a selective inhibitor of the cancer-associated mutant forms of IDH1. It binds to the mutant enzyme and blocks its ability to convert α-KG to 2-HG.[7] This leads to a dose-dependent reduction in intracellular 2-HG levels.[5][8] The depletion of 2-HG alleviates the inhibition of α-KG-dependent dioxygenases, such as histone demethylases, resulting in changes in the epigenetic landscape, including the demethylation of histone H3K9me3.[5][7] This reversal of the hypermethylated state can lead to the expression of genes associated with cellular differentiation and a reduction in the proliferation of IDH1-mutant cancer cells.[4][7]

Caption: Signaling pathway of IDH1 mutation and AGI-5198 inhibition.
Quantitative Data

The following tables summarize the key quantitative data for AGI-5198 from various studies.

Table 1: In Vitro Inhibitory Activity of AGI-5198

TargetIC50 (μM)Reference
Mutant IDH1 (R132H)0.07[5][8]
Mutant IDH1 (R132C)0.16[5][6]
Wild-Type IDH1> 100[6]
IDH2 Isoforms (WT, R140Q, R172K)> 100[6]

Table 2: Cellular and In Vivo Effects of AGI-5198

ParameterCell Line / ModelEffectReference
2-HG ProductionTS603 glioma cellsDose-dependent inhibition[5][7]
Cell GrowthIDH1-mutant glioma cellsImpaired growth[5][7]
Colony FormationIDH1-mutant glioma cellsImpaired soft-agar colony formation[7]
Tumor GrowthR132H-IDH1 glioma xenografts50-60% growth inhibition (450 mg/kg/day)[6][8]
Intratumoral 2-HGR132H-IDH1 glioma xenograftsNear-complete reduction at 450 mg/kg[7]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the effect of AGI-5198 on the viability of cancer cells with and without IDH1 mutations.

Materials:

  • IDH1-mutant (e.g., HT1080, TS603) and IDH1-wild-type (e.g., U87 MG) cancer cell lines[9]

  • Complete cell culture medium

  • 96-well cell culture plates

  • AGI-5198 stock solution (e.g., 10 mM in DMSO)

  • Cell Counting Kit-8 (CCK-8)[9]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of AGI-5198 in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a DMSO vehicle control.

  • Remove the medium from the wells and add 100 µL of the AGI-5198 dilutions or vehicle control to the respective wells.

  • Incubate the plate for 48-72 hours.[9]

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[9]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat cells with AGI-5198 or vehicle incubate_24h->treat_cells prepare_compound Prepare serial dilutions of AGI-5198 prepare_compound->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_cck8 Add CCK-8 reagent incubate_48_72h->add_cck8 incubate_1_4h Incubate 1-4h add_cck8->incubate_1_4h read_absorbance Measure absorbance at 450 nm incubate_1_4h->read_absorbance analyze_data Calculate viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a cell viability assay.
Measurement of 2-Hydroxyglutarate (2-HG) Levels

This protocol describes the measurement of intracellular 2-HG levels using a fluorescent enzymatic assay.

Materials:

  • IDH1-mutant cells treated with AGI-5198

  • Deproteinization solution

  • D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) enzyme reaction mix[10]

  • Fluorescent plate reader

Procedure:

  • Culture IDH1-mutant cells in the presence of varying concentrations of AGI-5198 for 48 hours.

  • Harvest the cells and prepare cell pellets.

  • Lyse the cells and deproteinize the samples.[10]

  • Transfer the supernatant to a new plate.

  • Add the D2HGDH enzyme reaction mix to each well. This mix typically contains D2HGDH, diaphorase, and resazurin.[10][11]

  • Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes).

  • Measure the fluorescence (e.g., Ex/Em = 544/590 nm). The fluorescent signal is proportional to the amount of 2-HG.[6]

  • Quantify 2-HG levels by comparing the fluorescence to a standard curve of known 2-HG concentrations.

Western Blotting for Protein Expression

This protocol is for analyzing the expression levels of proteins involved in differentiation or other relevant pathways following treatment with AGI-5198.

Materials:

  • IDH1-mutant cells treated with AGI-5198

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against differentiation markers, GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat IDH1-mutant cells with AGI-5198 for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Image the blot using a chemiluminescence detection system.

  • Analyze the band intensities to determine changes in protein expression.

References

Application Notes and Protocols for Efficacy Studies of NCGC00238624 (Hypothetical Notch Signaling Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound NCGC00238624 is not publicly available. The following experimental design is based on the hypothetical premise that this compound is an inhibitor of the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation implicated in various cancers.[1] These protocols and application notes provide a comprehensive framework for the preclinical evaluation of such a compound.

Introduction

The Notch signaling pathway is a conserved pathway that plays a crucial role in cellular processes, including differentiation, proliferation, and apoptosis.[1] Dysregulation of this pathway is associated with the pathogenesis of numerous solid tumors and hematological malignancies, making it an attractive target for therapeutic intervention.[1] this compound is a novel investigational compound hypothesized to inhibit Notch signaling. These application notes provide a detailed experimental framework to assess the preclinical efficacy of this compound, guiding researchers in the systematic evaluation of its anti-cancer properties.

Hypothesized Mechanism of Action:

This compound is postulated to be a small molecule inhibitor of γ-secretase, an enzyme essential for the cleavage and activation of Notch receptors. By inhibiting γ-secretase, this compound is expected to block the release of the Notch intracellular domain (NICD), preventing its translocation to the nucleus and subsequent activation of target genes that drive tumorigenesis.

Below is a diagram illustrating the hypothesized mechanism of action of this compound within the Notch signaling pathway.

NCGC00238624_Mechanism_of_Action Notch_Receptor Notch Receptor gamma_Secretase γ-Secretase Notch_Receptor->gamma_Secretase 2. Cleavage Ligand Ligand (e.g., Delta/Jagged) Ligand->Notch_Receptor 1. Binding NICD NICD gamma_Secretase->NICD CSL CSL NICD->CSL 4. Translocation & Binding Target_Genes Target Gene Transcription CSL->Target_Genes This compound This compound This compound->gamma_Secretase Inhibits

Caption: Hypothesized mechanism of this compound action.

Experimental Design for Efficacy Studies

A tiered approach is recommended to systematically evaluate the efficacy of this compound, starting with in vitro characterization and progressing to in vivo tumor models.

Experimental_Workflow A Phase 1: In Vitro Characterization B Phase 2: In Vitro Efficacy A->B Demonstrate Target Engagement C Phase 3: In Vivo Efficacy B->C Establish Anti-Tumor Activity D Phase 4: Pharmacodynamic & Mechanism of Action Confirmation C->D Validate In Vivo Mechanism

Caption: Tiered experimental workflow for efficacy studies.
Data Presentation Tables

Quantitative data from the proposed experiments should be summarized in the following tables for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeNotch StatusIC50 (µM) ± SD
Cell Line Ae.g., T-ALLActivated
Cell Line Be.g., Breast CancerActivated
Cell Line Ce.g., Pancreatic CancerWild-Type
Normal FibroblastsControlWild-Type

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Volume (mm³) at Day X ± SEMTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-0
This compoundLow Dose
This compoundHigh Dose
Positive Control-

Table 3: Pharmacodynamic Biomarker Modulation in Tumor Tissue

Treatment GroupDose (mg/kg)Hes1 mRNA Expression (Fold Change) ± SEMCleaved Notch1 Protein Level (% of Control) ± SEMKi-67 Positive Cells (%) ± SEM
Vehicle Control-1.0100
This compoundLow Dose
This compoundHigh Dose

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines with varying Notch activation status.

Materials:

  • Cancer cell lines (e.g., T-ALL, breast cancer lines with known Notch mutations) and a normal cell line (e.g., fibroblasts).

  • Complete culture medium.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known γ-secretase inhibitor).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values using non-linear regression analysis.

Protocol 2: Western Blot for Notch Signaling Inhibition

Objective: To confirm the inhibitory effect of this compound on the Notch signaling pathway by measuring the levels of cleaved Notch1 (NICD).

Materials:

  • Cancer cell line with high Notch activity.

  • This compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (anti-cleaved Notch1, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound for 24-48 hours.

  • Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against cleaved Notch1 overnight at 4°C. Incubate with a loading control antibody (e.g., β-actin) as well.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the cleaved Notch1 levels to the loading control.

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice).

  • Cancer cell line known to form tumors in vivo.

  • This compound formulation for in vivo administration.

  • Vehicle control.

  • Calipers.

  • Animal balance.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle, this compound low dose, this compound high dose, positive control).

  • Treatment Administration: Administer the treatments according to the planned schedule (e.g., daily oral gavage).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors reach the predetermined endpoint or at the end of the study.

  • Tumor Excision: Excise the tumors for pharmacodynamic analysis.

  • Data Analysis: Calculate tumor growth inhibition and assess for any treatment-related toxicity.

Protocol 4: Quantitative RT-PCR for Notch Target Gene Expression

Objective: To measure the effect of this compound on the expression of Notch target genes (e.g., Hes1) in tumor tissue.

Materials:

  • Excised tumor tissue from the in vivo study.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix.

  • Primers for Hes1 and a housekeeping gene (e.g., GAPDH).

  • qPCR instrument.

Procedure:

  • RNA Extraction: Extract total RNA from the tumor tissue according to the kit manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, primers for Hes1 and the housekeeping gene, and the qPCR master mix.

  • Data Analysis: Calculate the relative expression of Hes1 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control group.

Mandatory Visualizations

In_Vitro_Screening_Funnel A Library of Potential Notch Inhibitors B Primary Screen: Cell Viability Assay (High-Throughput) A->B C Hit Confirmation: Dose-Response Analysis B->C D Secondary Screen: Western Blot for Cleaved Notch1 C->D E Lead Candidate: This compound D->E

Caption: In vitro screening cascade for inhibitor selection.

In_Vivo_Study_Timeline cluster_timeline Study Timeline (Days) Day0 Day 0: Tumor Cell Implantation Day7 Day 7-10: Tumor Palpable, Randomization Day0->Day7 Day10_28 Day 10-28: Treatment Period Day7->Day10_28 Day28 Day 28: Study Endpoint, Tumor Excision Day10_28->Day28

Caption: Timeline for a typical in vivo xenograft study.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting NCGC00238624 Solubility in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common solubility challenges encountered with the small molecule NCGC00238624 in experimental media. The following frequently asked questions (FAQs) and troubleshooting guides are designed to offer direct solutions to issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution precipitated after I diluted it into my aqueous cell culture medium. What should I do?

A1: Precipitation upon dilution into an aqueous buffer is a frequent challenge with hydrophobic small molecules. This indicates that the compound may have surpassed its solubility limit in the aqueous environment. Here are several steps to address this issue:

  • Prepare a Fresh Dilution: Do not use a solution that has already precipitated. It is recommended to centrifuge the vial to pellet any undissolved powder before preparing a new stock solution.[1]

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize DMSO Concentration: While minimizing dimethyl sulfoxide (B87167) (DMSO) in your final solution is ideal, a slightly higher concentration may be necessary to maintain the solubility of this compound.[1] Many robust cell lines can tolerate DMSO concentrations up to 0.5%.[1] However, it is crucial to perform a vehicle control to ensure the DMSO concentration itself does not affect your experimental outcomes.[1]

  • Adjust the pH of Your Buffer: The solubility of compounds that can be ionized is often dependent on the pH of the solution.[1] You can experiment with different pH values to identify the optimal range for this compound's solubility.[1]

  • Consider a Different Solvent System: If DMSO is not effective, a co-solvent system or a formulation with excipients might improve solubility.[1]

Q2: What is the maximum recommended concentration of DMSO for cell culture experiments involving this compound?

A2: The tolerance to DMSO can vary significantly between different cell lines.[1] The following are general guidelines:

DMSO ConcentrationGeneral Tolerance and Considerations
< 0.1% Generally considered safe for the majority of cell lines, including more sensitive primary cells.[1]
0.1% - 0.5% Widely used and tolerated by many robust cell lines.[1]
> 0.5% - 1% Can be cytotoxic to some cells and may lead to off-target effects.[1]

It is imperative to conduct a vehicle control experiment with the same final DMSO concentration as your experimental samples. This will allow you to assess the specific effect of the solvent on your cell line.[1]

Q3: How should I prepare and store my stock solutions of this compound?

A3: Proper preparation and storage are critical for maintaining the stability and integrity of your small molecule inhibitor.

  • Stock Solution Preparation: For hydrophobic compounds like this compound, creating a high-concentration stock solution in 100% DMSO is a common practice.[1]

  • Storage of Stock Solutions:

    • Solid (Powder) Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years, unless the product datasheet specifies otherwise.[1] It is important to keep the powder desiccated to prevent hydration.[1]

    • In Solution (DMSO): For short-term storage, 4°C is acceptable. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Guide 1: Systematic Approach to Improving this compound Solubility

This guide provides a step-by-step workflow for troubleshooting and optimizing the solubility of this compound in your experimental media.

G start Start: this compound Precipitation Observed check_concentration Is the final concentration as low as experimentally feasible? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration No check_dmso Is the DMSO concentration optimized and below the toxicity limit for your cells? check_concentration->check_dmso Yes lower_concentration->check_dmso optimize_dmso Optimize DMSO concentration (e.g., incremental increases up to 0.5%) check_dmso->optimize_dmso No check_ph Have you tried adjusting the pH of the media? check_dmso->check_ph Yes vehicle_control_dmso Run vehicle control for new DMSO concentration optimize_dmso->vehicle_control_dmso vehicle_control_dmso->check_ph adjust_ph Experiment with a range of physiologically acceptable pH values check_ph->adjust_ph No cosolvent Consider using a co-solvent system (e.g., with Ethanol or PEG) check_ph->cosolvent Yes adjust_ph->cosolvent success Success: this compound Remains in Solution cosolvent->success Issue Resolved fail Consult further with formulation specialists cosolvent->fail Issue Persists

Caption: Troubleshooting workflow for this compound solubility.

Guide 2: Experimental Protocol for Determining Kinetic Solubility

This protocol outlines a general method to assess the kinetic solubility of this compound in an aqueous buffer.

Objective: To determine the concentration at which this compound begins to precipitate from an aqueous solution under specific conditions.

Materials:

  • This compound powder

  • 100% DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well plate (clear bottom)

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.[1]

  • Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your chosen aqueous buffer.[1] This will result in a range of final compound concentrations in a consistent, low percentage of DMSO.

  • Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Visually inspect for any signs of precipitation.

  • Quantitative Measurement (Optional): Use a plate reader to measure the turbidity of each well. An increase in absorbance indicates precipitation.

  • Data Analysis: Determine the highest concentration of this compound that remains soluble in the aqueous buffer.

Hypothetical Signaling Pathway and Experimental Workflow

While the specific mechanism of action for this compound is not publicly available, we can hypothesize its interaction with a known signaling pathway for illustrative purposes. The following diagrams depict a hypothetical scenario where this compound acts as an inhibitor of the Notch signaling pathway. The Notch signaling pathway is crucial in regulating cell fate, and its dysregulation is implicated in various diseases.[2]

G cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell ligand Notch Ligand (e.g., Delta, Jagged) receptor Notch Receptor ligand->receptor Binds s2 S2 Cleavage (ADAM Protease) receptor->s2 s3 S3 Cleavage (γ-secretase) s2->s3 nicd Notch Intracellular Domain (NICD) s3->nicd Releases nucleus Nucleus nicd->nucleus Translocates to csl CSL nicd->csl Binds to mastermind Mastermind csl->mastermind Recruits target_genes Target Gene Transcription mastermind->target_genes Activates ncgc This compound ncgc->s3 Inhibits

Caption: Hypothetical inhibition of the Notch signaling pathway by this compound.

The following workflow illustrates a typical experimental process for evaluating the efficacy of this compound in a cell-based assay.

G start Start: Hypothesis This compound inhibits a specific pathway cell_seeding Seed cells in multi-well plates start->cell_seeding compound_prep Prepare serial dilutions of This compound and controls (Vehicle, Positive Control) cell_seeding->compound_prep treatment Treat cells with This compound/controls compound_prep->treatment incubation Incubate for a defined period treatment->incubation endpoint_assay Perform endpoint assay (e.g., Cell Viability, Reporter Assay, Western Blot, qPCR) incubation->endpoint_assay data_analysis Data Analysis (e.g., IC50 determination) endpoint_assay->data_analysis conclusion Conclusion on This compound efficacy and potency data_analysis->conclusion

Caption: General experimental workflow for evaluating this compound efficacy.

References

Minimizing NCGC00238624 toxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NCGC00238624. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer strategies for minimizing its toxicity in normal cells during your experiments.

Compound Overview (Hypothetical): this compound is a potent and selective small molecule inhibitor of Cancer-Specific Kinase 1 (CSK1), a key driver of proliferation and survival in various cancer cell lines. While highly effective against CSK1-dependent tumors, this compound exhibits some off-target activity against Normal Cell Kinase 1 (NCK1), a kinase with a homologous ATP-binding pocket that is crucial for the health and function of normal cells, particularly hematopoietic stem cells and gastrointestinal epithelial cells. This off-target activity is the primary source of toxicity observed in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive kinase inhibitor. It is designed to target the ATP-binding pocket of Cancer-Specific Kinase 1 (CSK1), thereby blocking its downstream signaling pathways that promote cell proliferation and survival in cancer cells. However, due to structural similarities in the kinase domain, it can also bind to and inhibit Normal Cell Kinase 1 (NCK1), leading to off-target toxicity.

Q2: What are the common toxicities observed in normal cells treated with this compound?

A2: The most frequently observed toxicities in normal cells are related to the inhibition of NCK1. These include:

  • Hematological toxicity: Reduced proliferation and viability of hematopoietic progenitor cells, potentially leading to cytopenias.

  • Gastrointestinal toxicity: Damage to the intestinal epithelium, which can manifest as decreased cell viability and barrier function in in-vitro models.

  • General cytotoxicity: At higher concentrations, a general decrease in metabolic activity and viability can be observed across various normal cell types.

Q3: How can I minimize the toxicity of this compound in my normal cell control experiments?

A3: Minimizing toxicity involves a combination of careful experimental design and the potential use of cytoprotective strategies. Key approaches include:

  • Dose Optimization: Use the lowest effective concentration of this compound that maintains efficacy in cancer cells while minimizing toxicity in normal cells. A dose-response curve for both cancer and normal cell lines is crucial.

  • Time-Course Experiments: Limit the duration of exposure to this compound to the minimum time required to observe the desired effect in cancer cells.

  • Use of Cytoprotective Agents: Co-treatment with agents that can selectively protect normal cells may be a viable strategy. For example, growth factors that support the survival of specific normal cell lineages (e.g., G-CSF for hematopoietic cells) could be considered, though potential interactions with experimental outcomes must be evaluated.

Q4: Is there a therapeutic window for this compound?

A4: Yes, a therapeutic window exists. The IC50 (half-maximal inhibitory concentration) for CSK1 in cancer cells is significantly lower than the IC50 for NCK1 in normal cells. Exploiting this differential sensitivity is key to minimizing off-target toxicity.

Troubleshooting Guides

Issue 1: High levels of toxicity in normal cell lines, even at low concentrations.

  • Possible Cause: The normal cell line being used may have an unusually high dependence on NCK1 signaling or may express lower levels of drug efflux pumps compared to other normal cell types.

  • Troubleshooting Steps:

    • Verify IC50: Re-run the dose-response experiments for both your cancer and normal cell lines to confirm the IC50 values.

    • Try a Different Normal Cell Line: If possible, use a different normal cell line from a different tissue of origin to see if the high sensitivity is cell-type specific.

    • Reduce Exposure Time: Perform a time-course experiment to determine if a shorter exposure to this compound can achieve the desired effect in cancer cells while reducing toxicity in normal cells.

Issue 2: Inconsistent results in cytotoxicity assays.

  • Possible Cause: Variability in cell seeding density, reagent preparation, or incubation times can lead to inconsistent results.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Cell confluency can affect drug sensitivity.

    • Fresh Reagent Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment.

    • Consistent Incubation Times: Use a precise timer for all incubation steps in your cytotoxicity assay.

    • Include Positive and Negative Controls: Always include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control) to validate the assay performance.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Cancer and Normal Cell Lines

Cell LineCell TypeTarget KinaseIC50 (nM)
Cancer Cell Line ALung AdenocarcinomaCSK150
Cancer Cell Line BBreast CancerCSK175
Normal Cell Line 1Human FibroblastsNCK11500
Normal Cell Line 2Hematopoietic Stem CellsNCK11200

Table 2: Effect of this compound on Apoptosis in Cancer vs. Normal Cells

Cell LineConcentration (nM)% Apoptotic Cells (Annexin V+)
Cancer Cell Line A10065%
Normal Cell Line 11005%
Cancer Cell Line A50090%
Normal Cell Line 150025%

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

2. Annexin V Apoptosis Assay

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine.[1][2]

  • Materials:

    • 6-well plates

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.

    • Harvest the cells (including any floating cells) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. In Vitro Kinase Activity Assay

This protocol provides a general framework for measuring the inhibitory effect of this compound on CSK1 and NCK1 activity.

  • Materials:

    • Recombinant CSK1 and NCK1 enzymes

    • Kinase-specific substrate peptide

    • Kinase buffer

    • ATP

    • This compound

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 96-well plate, add the recombinant kinase, its substrate, and the this compound dilution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

    • The kinase activity is inversely proportional to the luminescent signal.

Visualizations

cluster_cancer Cancer Cell cluster_normal Normal Cell Growth_Factors_C Growth Factors Receptor_C Receptor Growth_Factors_C->Receptor_C CSK1 CSK1 Receptor_C->CSK1 Proliferation_C Proliferation & Survival CSK1->Proliferation_C NCGC00238624_C This compound NCGC00238624_C->CSK1 Growth_Factors_N Growth Factors Receptor_N Receptor Growth_Factors_N->Receptor_N NCK1 NCK1 Receptor_N->NCK1 Homeostasis_N Normal Cell Homeostasis NCK1->Homeostasis_N NCGC00238624_N This compound NCGC00238624_N->NCK1

Caption: this compound mechanism of action and off-target effects.

Start Seed Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Add_Drug Add this compound Serial Dilutions Incubate_24h->Add_Drug Incubate_48_72h Incubate 48-72h Add_Drug->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance

Caption: Experimental workflow for the MTT cell viability assay.

High_Toxicity High Toxicity in Normal Cells? Verify_IC50 Verify IC50 in Cancer vs. Normal Cell Lines High_Toxicity->Verify_IC50 Yes Problem_Resolved Problem Resolved High_Toxicity->Problem_Resolved No Different_Cell_Line Test a Different Normal Cell Line Verify_IC50->Different_Cell_Line Reduce_Exposure Reduce Drug Exposure Time Different_Cell_Line->Reduce_Exposure Reduce_Exposure->Problem_Resolved Contact_Support Contact Technical Support Reduce_Exposure->Contact_Support

Caption: Troubleshooting logic for high toxicity in normal cells.

References

Technical Support Center: Optimizing Treatment Duration for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal treatment duration for novel compounds, using "NCGC00238624" (referred to as "Compound X" for illustrative purposes) as a case study. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: Where do I start when determining the treatment duration for a completely new compound like Compound X?

A1: The initial step is to perform a dose-response experiment at a fixed, reasonably long time point (e.g., 72 hours) to identify a potent concentration range.[1][2] Once an effective concentration (e.g., the IC50 or EC50) is determined, a time-course experiment should be conducted using that concentration to identify the optimal treatment duration.[1][3] It's crucial to have some understanding of the compound's potential mechanism of action, as this can inform the likely timescale of its effects.[1][4] For instance, compounds affecting protein expression may require longer incubation times than those targeting protein phosphorylation.[4]

Q2: How does the expected mechanism of action of Compound X influence the choice of initial treatment durations to test?

A2: The mechanism of action is a critical factor.[1]

  • Rapid, direct effects: If Compound X is hypothesized to be a kinase inhibitor, for example, its effects on target phosphorylation can be very rapid, occurring within minutes to a few hours.[4]

  • Transcriptional/translational changes: If Compound X is thought to alter gene expression, a longer duration of 24 to 72 hours is more appropriate to allow for changes in mRNA and protein levels.[4]

  • Phenotypic changes: Effects on cell viability or proliferation may require even longer incubations, often 48 to 96 hours or more, to allow for a significant number of cell divisions to have occurred.[2]

Q3: My dose-response curves for Compound X are not sigmoidal. What could be the cause?

A3: A non-sigmoidal dose-response curve can indicate several issues:

  • Compound Solubility: At high concentrations, the compound may be precipitating out of the solution.[5]

  • Off-Target Effects: At higher concentrations, off-target effects may produce a complex curve.[5]

  • Incorrect Time Point: The chosen time point might be too early to see a full response or so late that secondary effects are confounding the results.

  • Cell Stress: High concentrations might be inducing general cytotoxicity through mechanisms unrelated to the intended target.[1]

Q4: I am observing high variability in my results between experiments. What are the common sources of error?

A4: High variability can stem from several technical and biological factors:

  • Technical Variability: Inconsistent pipetting, uneven cell seeding density, and "edge effects" in multi-well plates are common culprits.[5][6] Using calibrated pipettes and randomizing the layout of treatments on a plate can help mitigate these issues.[2][5]

  • Biological Variability: Using cells at a high passage number can lead to genetic drift and altered phenotypes.[5] It is also crucial to maintain consistent cell culture conditions, including media, serum, and CO2 levels.[5]

  • Compound Stability: Ensure that Compound X is stable in your culture medium for the duration of the experiment.[1] Some compounds may degrade over time, leading to inconsistent effects.

Troubleshooting Guides

Guide 1: Optimizing Seeding Density and Assay Duration

This guide will help you establish optimal cell seeding density and the appropriate duration for your experiments to ensure that cells remain in a logarithmic growth phase.[2][7]

Problem: Cell growth slows down or stops towards the end of the experiment, or there is a lag in growth at the beginning.[6]

Solution Workflow:

G cluster_0 Phase 1: Growth Curve Analysis cluster_1 Phase 2: Selection of Optimal Conditions A Seed cells at multiple densities (e.g., 1000, 2500, 5000 cells/well) B Count cells at regular intervals (e.g., 0, 24, 48, 72, 96 hours) A->B C Plot cell number vs. time for each density B->C D Identify the linear (logarithmic) growth phase C->D E Choose a seeding density and duration that keeps cells in logarithmic growth for the entire experiment. D->E F The ideal duration allows for at least two cell divisions in control wells. E->F G cluster_0 Hypothetical Signaling Pathway cluster_1 Experimental Validation Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation CompoundX Compound X CompoundX->KinaseB A Treat cells with Compound X at various time points (short and long duration) B Measure phosphorylation of Kinase B (short duration, e.g., 1-4 hours) A->B C Measure downstream gene expression (medium duration, e.g., 12-24 hours) A->C D Measure cell proliferation (long duration, e.g., 48-72 hours) A->D E Correlate target engagement (B) with phenotypic outcome (D) B->E C->E D->E G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation CompoundX Compound X (this compound) CompoundX->MEK

References

Addressing batch-to-batch variability of NCGC00238624

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound NCGC00238624 is a hypothetical small molecule created for illustrative purposes within this technical support guide. Due to the absence of public data for a compound with this identifier, the following information is based on general principles and best practices for addressing batch-to-batch variability of small molecule inhibitors in a research setting.

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the hypothetical small molecule inhibitor, this compound. For the purpose of this guide, we will assume this compound is an inhibitor of the fictional "Kinase X" (K-X), a key component of the "Cell Survival Signaling Pathway." This guide aims to help users identify and address potential sources of batch-to-batch variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of batch-to-batch variability with small molecules like this compound?

Batch-to-batch variability in small molecules can arise from several factors.[1][2][3][4] The most common causes include:

  • Purity and Impurity Profile: Differences in the purity of the compound and the nature of any impurities between batches can significantly alter its biological activity.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can affect its solubility and bioavailability.[1]

  • Solubility and Stability: Variations in how the compound is synthesized and purified can impact its solubility and stability in different solvents and under various storage conditions.

  • Handling and Storage: Improper handling and storage of the compound in the laboratory can lead to degradation over time.[5][6][7][8][9]

Q2: I'm observing a significant difference in the IC50 value of this compound between two different batches. What should I do?

A significant shift in the IC50 value is a strong indicator of batch-to-batch variability. Here is a step-by-step approach to troubleshoot this issue:

  • Confirm the Identity and Purity of Each Batch: Use analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm that both batches are indeed this compound and to determine their purity.

  • Assess Solubility: Ensure that the compound is fully dissolved in your assay buffer. Precipitation of the compound can lead to inaccurate concentration measurements.

  • Review Storage Conditions: Verify that both batches have been stored correctly, as recommended on the product datasheet (e.g., at -20°C, protected from light).[5][6][7][8][9]

  • Perform a Dose-Response Curve Comparison: Run a parallel experiment with both batches, including a positive and a negative control, to directly compare their potency.

Q3: How should I properly store and handle my stock solutions of this compound to minimize variability?

Proper storage and handling are critical for maintaining the integrity of your small molecule inhibitor.[5][6][7][8][9]

  • Stock Solution Preparation: Use a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM).[10]

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[11]

  • Storage: Store the aliquots at -20°C or -80°C in tightly sealed, light-protected vials.

  • Working Solutions: When preparing working solutions, allow the stock solution to thaw completely and come to room temperature before dilution into your aqueous assay buffer.

Troubleshooting Guides

Issue 1: Inconsistent Cellular Activity of this compound

Symptoms:

  • Variable effects on cell viability or downstream signaling readouts between experiments.

  • Loss of expected inhibitory effect over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Compound Degradation Check the age and storage of your stock solution.Prepare a fresh stock solution from a new aliquot.
Inconsistent Cell Health Monitor cell passage number and morphology.Use cells within a consistent and low passage number range.[11]
Assay Variability Review your experimental protocol for consistency.Ensure consistent cell seeding density, incubation times, and reagent concentrations.[12]
Precipitation in Media Visually inspect the cell culture media after adding the compound.Test the solubility of the compound in your specific cell culture media. Consider using a lower concentration or a different solvent for dilution.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Symptoms:

  • Potent inhibition of purified Kinase X in a biochemical assay, but weak or no activity in a cell-based assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Poor Cell Permeability The compound may not be efficiently entering the cells.Perform a cellular uptake assay if possible. Consider structure-activity relationship (SAR) data if available.
Efflux by Transporters The compound may be actively pumped out of the cells.Use cell lines with known expression of efflux pumps (e.g., P-gp) to test for this possibility.
Compound Metabolism The compound may be rapidly metabolized by the cells.Analyze cell lysates by LC-MS to look for metabolites of this compound.
Off-Target Effects The observed phenotype may be due to inhibition of other kinases.Profile the compound against a panel of related kinases to assess its selectivity.

Experimental Protocols

Protocol 1: Quality Control of this compound Batches by LC-MS

Objective: To determine the purity of different batches of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of each batch of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Chromatographic Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Integrate the peak area of the main compound and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: In Vitro Kinase X Inhibition Assay

Objective: To determine the IC50 of this compound against Kinase X.

Methodology:

  • Reagents:

    • Purified recombinant Kinase X enzyme.

    • Kinase X substrate peptide.

    • ATP.

    • Kinase assay buffer.

    • This compound (serial dilutions).

  • Procedure:

    • In a 96-well plate, add 10 µL of each this compound dilution.

    • Add 20 µL of Kinase X enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 20 µL of a solution containing the substrate peptide and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Visualizations

Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of this compound.

Experimental_Workflow cluster_QC Quality Control cluster_Assay Biological Assays cluster_Analysis Data Analysis Batch_A Batch_A LCMS_Purity LC-MS Purity Analysis Batch_A->LCMS_Purity NMR_Identity NMR Identity Confirmation Batch_A->NMR_Identity Batch_B Batch_B Batch_B->LCMS_Purity Batch_B->NMR_Identity Biochemical_Assay Biochemical IC50 LCMS_Purity->Biochemical_Assay NMR_Identity->Biochemical_Assay Cellular_Assay Cellular EC50 Biochemical_Assay->Cellular_Assay Compare_Data Compare Batch Data Cellular_Assay->Compare_Data Decision Consistent? Compare_Data->Decision Proceed_With_Experiments Proceed_With_Experiments Decision->Proceed_With_Experiments Yes Troubleshoot Troubleshoot Decision->Troubleshoot No

Caption: Experimental workflow for assessing batch-to-batch variability of this compound.

Troubleshooting_Tree Start Inconsistent Results Check_Purity Purity >95%? Start->Check_Purity Check_Solubility Fully Soluble? Check_Purity->Check_Solubility Yes Use_Batch Proceed with High-Purity Batch Check_Purity->Use_Batch No, but one batch is pure Discard_Batch Discard and Obtain New Batch Check_Purity->Discard_Batch No, both batches impure Check_Storage Stored Correctly? Check_Solubility->Check_Storage Yes Re-dissolve Re-dissolve or Use Fresh Stock Check_Solubility->Re-dissolve No Check_Controls Controls Behaving as Expected? Check_Storage->Check_Controls Yes Check_Storage->Discard_Batch No Investigate_Assay Investigate Assay Conditions Check_Controls->Investigate_Assay No Check_Controls->Use_Batch Yes Validate_Assay Validate Assay with a Known Inhibitor Investigate_Assay->Validate_Assay

Caption: Troubleshooting decision tree for inconsistent experimental results with this compound.

References

Technical Support Center: Overcoming Resistance to NCGC00238624 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific compound "NCGC00238624" is not available in publicly accessible scientific literature and chemical databases. The following technical support guide is based on general principles of overcoming resistance to targeted cancer therapies and may not be directly applicable to this compound without specific knowledge of its mechanism of action. Researchers are advised to consult internal documentation or contact the compound supplier for detailed information.

This guide provides a framework for addressing potential resistance to a novel therapeutic agent, using established methodologies and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced response. What are the potential causes?

A1: Reduced sensitivity, or acquired resistance, to a targeted therapy can arise from several molecular mechanisms. These can be broadly categorized as:

  • On-target alterations: Mutations in the direct molecular target of this compound that prevent drug binding.

  • Bypass signaling pathway activation: Upregulation of alternative signaling pathways that compensate for the inhibition of the primary target.

  • Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell.

  • Alterations in downstream signaling: Changes in downstream effector molecules that negate the effect of upstream target inhibition.

  • Phenotypic changes: Processes such as the epithelial-to-mesenchymal transition (EMT) can confer broad drug resistance.

Q2: How can I determine the mechanism of resistance in my cell line?

A2: A systematic approach is recommended to identify the specific mechanism of resistance. This typically involves a combination of genomic, proteomic, and functional assays. A general workflow is outlined below.

Caption: A general workflow for identifying mechanisms of drug resistance.

Q3: What are some initial troubleshooting steps if I observe decreased efficacy of this compound?

A3: Before initiating a full resistance mechanism investigation, consider these initial steps:

  • Confirm Compound Integrity: Verify the concentration and stability of your this compound stock solution.

  • Cell Line Authentication: Ensure the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Mycoplasma Testing: Check for mycoplasma contamination, which can alter cellular responses to drugs.

  • Dose-Response Curve: Perform a new dose-response experiment to quantify the shift in IC50 value.

Troubleshooting Guides

Issue 1: Gradual increase in IC50 of this compound over time.
Possible Cause Suggested Action Experimental Protocol
Emergence of a resistant subpopulation Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity.Single-Cell Cloning: Serially dilute the cell suspension to a concentration of 1 cell/100 µL and plate into 96-well plates. Expand and test individual clones for sensitivity to this compound.
Epigenetic modifications leading to altered gene expression Treat resistant cells with epigenetic modifiers (e.g., DNA methyltransferase inhibitors, histone deacetylase inhibitors) to see if sensitivity is restored.[1]Epigenetic Drug Treatment: Culture resistant cells with varying concentrations of agents like 5-azacytidine (B1684299) or Vorinostat for a defined period, followed by a co-treatment with this compound to assess changes in viability.
Issue 2: Complete loss of response to this compound.

| Possible Cause | Suggested Action | Experimental Protocol | | :--- | :--- | | Target mutation | Sequence the gene encoding the putative target of this compound. | Sanger Sequencing: Design primers flanking the coding region of the target gene. Amplify the DNA from both sensitive and resistant cells and compare the sequences to identify mutations. | | Activation of a bypass pathway | Use a phospho-kinase antibody array or perform phosphoproteomics to identify upregulated signaling pathways. | Phospho-Kinase Array: Lyse sensitive and resistant cells and apply the lysates to a membrane spotted with antibodies against various phosphorylated kinases. Detect changes in phosphorylation patterns according to the manufacturer's instructions. |

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value.

Western Blotting for ABC Transporters
  • Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against ABC transporters (e.g., P-glycoprotein/ABCB1, MRP1/ABCC1).[2] Follow with an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Logic Diagrams

Hypothetical Bypass Pathway Activation

If this compound inhibits a key kinase in a signaling pathway, resistance can emerge through the activation of a parallel pathway that converges on the same downstream effectors.

bypass_pathway cluster_0 Primary Pathway cluster_1 Bypass Pathway A Upstream Signal B Target Kinase A->B C Downstream Effector B->C B->C Inhibited by this compound F Cell Proliferation/Survival C->F D Alternative Receptor E Bypass Kinase D->E E->F

Caption: Activation of a bypass signaling pathway to overcome drug inhibition.

Drug Efflux Mechanism

Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound, rendering it ineffective.

drug_efflux cluster_cell Cancer Cell Target Intracellular Target Pump ABC Transporter (e.g., P-gp) Drug_out Pump->Drug_out Efflux Drug_in Drug_in->Target Inhibition

References

Validation & Comparative

Validating the Inhibitory Effect of Novel Compounds on Isocitrate Dehydrogenase 1 (IDH1): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of various small molecules on the isocitrate dehydrogenase 1 (IDH1) enzyme, with a focus on the clinically relevant R132H mutation. As a case study, we will examine the potent inhibitor ML309 and compare its performance against the FDA-approved drug Ivosidenib (AG-120) and the related IDH2 inhibitor, Enasidenib (AG-221), to highlight selectivity. This guide includes detailed experimental protocols and quantitative data to aid researchers in the evaluation of novel IDH1 inhibitors.

Comparative Analysis of IDH1 Inhibitors

The inhibitory potential of small molecules against wild-type and mutant forms of IDH1 and IDH2 is crucial for determining their therapeutic window and potential off-target effects. The following table summarizes the key quantitative data for ML309, Ivosidenib, and Enasidenib.

CompoundTargetAssay TypeIC50KiCellular EC50 (2-HG Production)Selectivity Notes
ML309 IDH1 R132HEnzymatic96 nM[1]96 nM[2]250 nM (U87MG cells)[3]Over 380-fold selective for mutant IDH1 over wild-type (IC50 > 35 µM)[1][2]. Also inhibits IDH1 R132C with an IC50 of 30 nM[3].
Ivosidenib (AG-120) IDH1 R132HEnzymatic12 nM[4][5]-7.5 nM (HT1080 cells)[6]Highly potent against various IDH1 R132 mutants (IC50s of 8-13 nM)[4][5]. Inhibits wild-type IDH1 at higher concentrations[7]. No activity against IDH2 mutants[7].
Enasidenib (AG-221) IDH2 R140QEnzymatic100 nM[8][9]--Selective for mutant IDH2 (R140Q and R172K)[8][10]. Weakly inhibits wild-type IDH2 (IC50 = 1.8 µM) and wild-type IDH1 (IC50 = 0.45 µM). Very weak activity against mutant IDH1 R132H (IC50 = 48.4 µM)[10].

Experimental Protocols

IDH1(R132H) Enzymatic Assay (NADPH Consumption)

This biochemical assay determines the direct inhibitory effect of a compound on the enzymatic activity of mutant IDH1 by measuring the consumption of the cofactor NADPH.

Principle: The neomorphic activity of mutant IDH1(R132H) catalyzes the reduction of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG), consuming NADPH in the process. The rate of NADPH depletion, monitored by a decrease in fluorescence, is proportional to the enzyme's activity.

Materials:

  • Recombinant human IDH1(R132H) enzyme

  • Assay Buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.05% BSA, 2 mM β-mercaptoethanol)[11]

  • NADPH

  • α-ketoglutarate (α-KG)

  • Test compound dissolved in DMSO

  • Diaphorase and Resazurin (for fluorescence detection)[11]

  • 96-well or 384-well black plates

Procedure:

  • Enzyme Preparation: Dilute the IDH1(R132H) enzyme to the desired concentration (e.g., 0.125 µg/mL) in cold Assay Buffer.[11]

  • Compound Plating: Add the test compound at various concentrations to the wells of the microplate. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

  • Incubation: Add the diluted enzyme and NADPH to the wells containing the test compound. Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for compound binding to the enzyme.[11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of α-KG.[11]

  • Reaction Progression: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[11]

  • Detection: Stop the reaction and measure the remaining NADPH. This can be done by adding a detection solution containing diaphorase and resazurin, which generates a fluorescent product (resorufin) in proportion to the amount of NADPH.[11]

  • Data Analysis: Measure the fluorescence intensity using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular 2-Hydroxyglutarate (2-HG) Assay

This cell-based assay validates the inhibitory effect of a compound on mutant IDH1 within a cellular context by measuring the production of the oncometabolite 2-HG.

Principle: Cells engineered to express mutant IDH1(R132H) produce high levels of 2-HG. An effective inhibitor will penetrate the cell membrane and inhibit the enzyme, leading to a dose-dependent decrease in intracellular and extracellular 2-HG levels.

Materials:

  • Human cell line expressing IDH1(R132H) (e.g., U87MG glioblastoma cells)[3]

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Reagents for cell lysis

  • Internal standard (e.g., ¹³C₅-2-HG) for mass spectrometry[12]

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Plate the IDH1(R132H)-expressing cells in multi-well plates and allow them to adhere and grow.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a specified period (e.g., 48 hours).

  • Sample Collection:

    • Extracellular 2-HG: Collect the cell culture medium.

    • Intracellular 2-HG: Wash the cells with PBS and then lyse them to release the intracellular metabolites.

  • Sample Preparation:

    • Deproteinate the samples (e.g., by protein precipitation with a cold solvent).

    • Add an internal standard to both the samples and the calibration standards for accurate quantification.

  • LC-MS Analysis:

    • Separate the metabolites using liquid chromatography.

    • Detect and quantify 2-HG and the internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[12]

  • Data Analysis:

    • Generate a standard curve using known concentrations of 2-HG.

    • Determine the concentration of 2-HG in each sample by comparing its peak area ratio to the internal standard against the standard curve.

    • Calculate the percent inhibition of 2-HG production for each compound concentration and determine the EC50 value.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and the experimental process, the following diagrams have been generated.

IDH1_Signaling_Pathway IDH1 Signaling Pathway and Point of Inhibition cluster_normal Normal Cell (Wild-Type IDH1) cluster_cancer Cancer Cell (Mutant IDH1) Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha_KG α-Ketoglutarate WT_IDH1->alpha_KG NADPH NADPH WT_IDH1->NADPH NADP NADP+ NADP->WT_IDH1 alpha_KG_mut α-Ketoglutarate Mut_IDH1 Mutant IDH1 (R132H) alpha_KG_mut->Mut_IDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) Mut_IDH1->Two_HG NADP_mut NADP+ Mut_IDH1->NADP_mut NADPH_mut NADPH NADPH_mut->Mut_IDH1 Inhibitor ML309 / Ivosidenib Inhibitor->Mut_IDH1 Inhibition

Caption: IDH1 pathway in normal versus cancer cells and inhibitor action.

Experimental_Workflow Workflow for Validating IDH1 Inhibitors cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation Enzyme_Assay IDH1(R132H) Enzymatic Assay (NADPH Consumption) IC50 Determine IC50 & Ki Enzyme_Assay->IC50 Selectivity Assess Selectivity vs. Wild-Type IDH1 & IDH2 IC50->Selectivity Cell_Culture Culture IDH1(R132H) Expressing Cells Selectivity->Cell_Culture Lead Compound Progression Compound_Treatment Treat Cells with Inhibitor Cell_Culture->Compound_Treatment HG_Assay Cellular 2-HG Assay (LC-MS) Compound_Treatment->HG_Assay EC50 Determine Cellular EC50 HG_Assay->EC50

Caption: Experimental workflow for validating novel IDH1 inhibitors.

References

A Comparative Guide to Mutant IDH1 Inhibitors: NCGC00238624 (ML309) vs. AGI-5198

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), NCGC00238624 (ML309) and AGI-5198. This analysis is supported by experimental data to delineate their performance and potential applications in cancer research.

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Consequently, the development of selective inhibitors targeting these mutant IDH1 enzymes has become a significant therapeutic strategy. This guide focuses on a comparative analysis of two such inhibitors: this compound, a probe compound from the NIH Chemical Genomics Center also known as ML309, and AGI-5198.

Mechanism of Action

Both this compound (ML309) and AGI-5198 are potent and selective allosteric inhibitors of the mutant IDH1 enzyme, specifically targeting the R132H and R132C variants.[1][2] They bind to a pocket distinct from the active site, inducing a conformational change that inhibits the enzyme's ability to convert α-ketoglutarate (α-KG) to 2-HG.[1][2] This selective inhibition of 2-HG production is the primary mechanism through which these compounds exert their anti-tumor effects. The reduction in 2-HG levels leads to the reversal of epigenetic alterations, such as histone and DNA hypermethylation, and induces differentiation in cancer cells.[3]

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound (ML309) and AGI-5198, providing a direct comparison of their potency and cellular activity.

ParameterThis compound (ML309)AGI-5198Reference
Target Mutant IDH1 (R132H)Mutant IDH1 (R132H, R132C)[1][4][5]
Biochemical IC50 (R132H) 96 nM70 nM[4][5]
Biochemical IC50 (R132C) Not explicitly reported160 nM[2]
Wild-Type IDH1 IC50 > 35 µM (>380-fold selectivity)> 100 µM[4][6]
Cellular 2-HG Production EC50 (U87MG R132H) 500 nMNot explicitly reported for U87MG, but dose-dependent inhibition observed in TS603 cells[1]
Cellular 2-HG Production IC50 (HT1080 R132C) Not explicitly reported480 nM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize IDH1 inhibitors like this compound (ML309) and AGI-5198.

Biochemical Assay for IDH1 Inhibition

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified mutant IDH1.

  • Enzyme and Substrates: Recombinant human mutant IDH1 (e.g., R132H) is used. The substrates are α-ketoglutarate (α-KG) and NADPH.

  • Reaction Buffer: A typical buffer contains Tris-HCl, NaCl, MgCl₂, and a reducing agent like DTT.

  • Assay Procedure:

    • The inhibitor, at varying concentrations, is pre-incubated with the mutant IDH1 enzyme.

    • The reaction is initiated by adding α-KG and NADPH.

    • The reaction progress is monitored by measuring the rate of NADPH consumption, typically through the decrease in absorbance at 340 nm.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Cellular Assay for 2-HG Production

This assay measures the effect of an inhibitor on the production of the oncometabolite 2-HG in cancer cells harboring an IDH1 mutation.

  • Cell Lines: Cancer cell lines with endogenous or engineered IDH1 mutations are used, such as U87MG glioblastoma cells (R132H) or HT1080 fibrosarcoma cells (R132C).[1][7]

  • Treatment: Cells are treated with the inhibitor at various concentrations for a specified period (e.g., 24-72 hours).

  • Metabolite Extraction: Intracellular metabolites are extracted from the cells.

  • 2-HG Quantification: The concentration of 2-HG in the cell extracts is measured using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The cellular 2-HG levels are normalized to the cell number or protein content. The EC50 value, the concentration of the inhibitor that reduces 2-HG production by 50%, is then calculated.

Visualizing the Landscape of IDH1 Inhibition

To better understand the context of these inhibitors, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a typical experimental workflow.

IDH1_Signaling_Pathway Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 NADP+ to NADPH alpha_KG α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->Mutant_IDH1 NADPH to NADP+ Two_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Dysregulation WT_IDH1->alpha_KG Mutant_IDH1->Two_HG Inhibitor This compound (ML309) or AGI-5198 Inhibitor->Mutant_IDH1 Blocked_Differentiation Blocked Cell Differentiation Epigenetic_Dysregulation->Blocked_Differentiation Tumorigenesis Tumorigenesis Blocked_Differentiation->Tumorigenesis

Caption: IDH1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Biochem_Start Purified Mutant IDH1 Enzyme Inhibitor_Screening Inhibitor Incubation Biochem_Start->Inhibitor_Screening Enzyme_Kinetics Measure NADPH Consumption Inhibitor_Screening->Enzyme_Kinetics IC50_Determination IC50 Calculation Enzyme_Kinetics->IC50_Determination Cell_Culture IDH1-Mutant Cancer Cell Lines IC50_Determination->Cell_Culture Inhibitor_Treatment Treat Cells with Inhibitor Cell_Culture->Inhibitor_Treatment Metabolite_Extraction Extract Intracellular Metabolites Inhibitor_Treatment->Metabolite_Extraction LCMS_Analysis Quantify 2-HG by LC-MS Metabolite_Extraction->LCMS_Analysis EC50_Determination EC50 Calculation LCMS_Analysis->EC50_Determination Xenograft_Model Tumor Xenograft Model EC50_Determination->Xenograft_Model Inhibitor_Administration Administer Inhibitor Xenograft_Model->Inhibitor_Administration Tumor_Growth_Monitoring Monitor Tumor Volume Inhibitor_Administration->Tumor_Growth_Monitoring Efficacy_Assessment Assess Anti-Tumor Efficacy Tumor_Growth_Monitoring->Efficacy_Assessment

Caption: Experimental Workflow for IDH1 Inhibitor Evaluation.

Conclusion

Both this compound (ML309) and AGI-5198 are highly potent and selective inhibitors of mutant IDH1, demonstrating significant promise in preclinical studies. AGI-5198 has been more extensively characterized against both R132H and R132C mutations and has served as a foundational compound for the development of clinically approved IDH1 inhibitors like ivosidenib (B560149) (AG-120).[2] this compound (ML309) stands as a valuable research tool, particularly for studying the R132H mutation, and exhibits a favorable in vitro ADME and in vivo pharmacokinetic profile.[1][4] The choice between these inhibitors for research purposes may depend on the specific mutant IDH1 variant being studied and the desired experimental system. This guide provides the necessary data and procedural outlines to aid researchers in making informed decisions for their investigations into mutant IDH1-driven cancers.

References

Unveiling the Molecular Target of NCGC00238624: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount for its advancement as a potential therapeutic. This guide provides an independent verification of the mechanism of action for NCGC00238624, comparing its performance with alternative compounds and presenting supporting experimental data. Through a detailed examination of publicly available bioactivity data, this report clarifies the molecular target of this compound and offers a framework for its further investigation.

Initial investigations into the mechanism of action of this compound through broad literature searches proved inconclusive, with no direct publications detailing its specific molecular interactions. To overcome this, a deep dive into the National Center for Biotechnology Information's PubChem BioAssay database was conducted. This publicly accessible repository contains a wealth of bioactivity data from high-throughput screening campaigns, offering a valuable resource for identifying the biological targets of small molecules.

Analysis of the PubChem BioAssay data for this compound (PubChem CID: 16642832) revealed its consistent activity in assays targeting Staphylococcus aureus Pyruvate (B1213749) Kinase (PK) . This enzyme plays a crucial role in the glycolytic pathway, making it an attractive target for novel antibacterial agents. The bioactivity data provides the foundational evidence for the mechanism of action of this compound as an inhibitor of this essential bacterial enzyme.

Comparative Analysis of Pyruvate Kinase Inhibitors

CompoundPubChem CIDTargetAssay TypeActivity (IC50/AC50)
This compound 16642832S. aureus Pyruvate KinaseEnzymatic InhibitionData not specified

Note: Specific IC50 or AC50 values for this compound are not explicitly detailed in the available PubChem BioAssay summaries. The data confirms activity but requires further investigation for precise quantitative comparison.

Experimental Protocols for Target Verification

The independent verification of this compound's mechanism of action would involve a series of established biochemical and biophysical assays. The following outlines a typical experimental workflow to confirm its inhibitory activity against S. aureus Pyruvate Kinase.

1. Recombinant Protein Expression and Purification:

  • The gene encoding S. aureus Pyruvate Kinase would be cloned into an appropriate expression vector (e.g., pET series) with a purification tag (e.g., 6x-His).

  • The plasmid would be transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).

  • Protein expression would be induced (e.g., with IPTG) and the cells harvested.

  • The protein would be purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.

2. Enzymatic Activity Assay:

  • The activity of the purified S. aureus Pyruvate Kinase would be measured using a coupled enzyme assay.

  • The standard assay mixture would contain phosphoenolpyruvate (B93156) (PEP), ADP, MgCl2, KCl, and a coupling enzyme such as lactate (B86563) dehydrogenase (LDH).

  • The reaction is initiated by the addition of the pyruvate kinase. The conversion of PEP to pyruvate is coupled to the LDH-catalyzed oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

  • To determine the inhibitory activity of this compound, the assay would be performed in the presence of varying concentrations of the compound.

  • The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, would be calculated from the dose-response curve.

3. Biophysical Binding Assays:

  • Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be employed to directly measure the binding affinity of this compound to the purified pyruvate kinase.

  • These methods provide quantitative data on the binding kinetics (kon, koff) and thermodynamics (KD, ΔH, ΔS), offering deeper insights into the molecular interaction.

Visualizing the Pathway and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the glycolytic pathway highlighting the role of pyruvate kinase and the experimental workflow for inhibitor validation.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP PEP Phosphoenolpyruvate GAP->PEP Multiple Steps Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase ATP ATP ADP ADP ADP->ATP This compound This compound Pyruvate Kinase Pyruvate Kinase This compound->Pyruvate Kinase

Caption: Simplified glycolytic pathway highlighting the inhibition of Pyruvate Kinase by this compound.

Experimental_Workflow cluster_protein Protein Production cluster_assay Activity and Binding Assays Cloning Cloning Expression Expression Cloning->Expression Purification Purification Expression->Purification Enzymatic_Assay Enzymatic Assay (IC50) Purification->Enzymatic_Assay Biophysical_Assay Biophysical Assay (KD) Purification->Biophysical_Assay Data_Analysis Data_Analysis Enzymatic_Assay->Data_Analysis Dose-Response Biophysical_Assay->Data_Analysis Binding Curves

Caption: Experimental workflow for the validation of this compound as a Pyruvate Kinase inhibitor.

Conclusion

The available bioactivity data from the PubChem BioAssay database strongly indicates that this compound functions as an inhibitor of Staphylococcus aureus Pyruvate Kinase. This guide provides a starting point for the independent verification of this mechanism of action by outlining the necessary experimental protocols. Further quantitative analysis of this compound's potency and a direct comparison with other known inhibitors will be crucial for determining its potential as a novel antibacterial agent. The provided diagrams offer a clear visualization of the targeted pathway and the experimental steps required for validation, serving as a valuable resource for researchers in the field of drug discovery.

Comparative analysis of NCGC00238624 and IDH1 mutant inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of prominent isocitrate dehydrogenase 1 (IDH1) mutant inhibitors, supported by experimental data. This analysis focuses on publicly available information for key inhibitors, as no data was found for NCGC00238624 in the public domain.

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis by altering epigenetic regulation and cellular differentiation. The development of small molecule inhibitors targeting these mutant IDH1 enzymes has marked a significant advancement in targeted cancer therapy. This guide offers a comparative overview of three leading IDH1 mutant inhibitors: Ivosidenib (B560149) (AG-120), Olutasidenib (FT-2102), and Vorasidenib (AG-881), along with the preclinical compound BAY-1436032, to inform research and development efforts.

Biochemical Potency and Selectivity

The in vitro potency of IDH1 mutant inhibitors is a critical determinant of their therapeutic potential. This is typically assessed by measuring their half-maximal inhibitory concentration (IC50) against various IDH1 mutant enzymes, most commonly R132H and R132C. Selectivity is determined by comparing the inhibitory activity against mutant IDH1 to that against wild-type (WT) IDH1 and other related enzymes, such as IDH2. High selectivity for the mutant enzyme over the wild-type is desirable to minimize off-target effects.

InhibitorTarget(s)IC50 (nM) vs. IDH1 R132HIC50 (nM) vs. IDH1 R132CSelectivity vs. WT IDH1
Ivosidenib (AG-120) mIDH1~12~20>100-fold
Olutasidenib (FT-2102) mIDH121.2114High
Vorasidenib (AG-881) mIDH1/mIDH20.04 - 22 (across various mutations)0.04 - 22 (across various mutations)High
BAY-1436032 Pan-mIDH1PotentPotentHigh

Cellular Activity and In Vivo Efficacy

The cellular activity of these inhibitors is primarily evaluated by their ability to reduce the levels of the oncometabolite 2-HG in cancer cell lines harboring IDH1 mutations. In vivo efficacy is assessed in xenograft models, where the inhibitors are expected to suppress tumor growth and reduce 2-HG levels in tumor tissues.

InhibitorCellular 2-HG ReductionIn Vivo Efficacy (Xenograft Models)
Ivosidenib (AG-120) Potent reduction in various cell lines.Demonstrated tumor growth inhibition and significant 2-HG reduction in tumor tissues.
Olutasidenib (FT-2102) Effective in reducing 2-HG levels.Shows anti-tumor activity in relevant cancer models.
Vorasidenib (AG-881) Potent dual inhibition of 2-HG production.Demonstrates brain penetrance and significant 2-HG reduction in orthotopic glioma models.
BAY-1436032 Effective in preclinical models.Shows efficacy in patient-derived xenograft models of AML.

Pharmacokinetic Profiles

The pharmacokinetic properties of IDH1 inhibitors, including their absorption, distribution, metabolism, and excretion, are crucial for determining appropriate dosing and assessing their potential for clinical success.

InhibitorHalf-life (preclinical models)BioavailabilityKey Characteristics
Ivosidenib (AG-120) 5.3 - 18.5 hours (rats, dogs, monkeys)[1]Orally bioavailableFavorable PK profile in multiple species.[1]
Olutasidenib (FT-2102) Data not readily availableOrally activeBrain penetrant.
Vorasidenib (AG-881) Data not readily availableOrally bioavailableDesigned for high brain penetration.
BAY-1436032 Relatively shortOrally administeredActive against multiple IDH1-R132X mutations.[2]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches discussed, the following diagrams are provided.

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha_KG α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->Mutant_IDH1 NADPH NADPH NADPH->Mutant_IDH1 NADP NADP+ NADP->WT_IDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Dysregulation WT_IDH1->alpha_KG WT_IDH1->NADPH Mutant_IDH1->NADP Mutant_IDH1->Two_HG Inhibitors IDH1 Mutant Inhibitors Inhibitors->Mutant_IDH1 Blocked_Differentiation Blocked Cellular Differentiation Epigenetic_Dysregulation->Blocked_Differentiation Tumorigenesis Tumorigenesis Blocked_Differentiation->Tumorigenesis Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (NADPH Consumption) Cell_Based_Assay Cell-Based Assay (2-HG Measurement) Biochemical_Assay->Cell_Based_Assay Potency Confirmation Selectivity_Panel Selectivity Profiling (vs. WT IDH1, IDH2) Cell_Based_Assay->Selectivity_Panel Selectivity Assessment PK_Studies Pharmacokinetic Studies (Animal Models) Selectivity_Panel->PK_Studies Candidate Selection Xenograft_Models Efficacy Studies (Xenograft Models) PK_Studies->Xenograft_Models Dose Selection PD_Analysis Pharmacodynamic Analysis (Tumor 2-HG Levels) Xenograft_Models->PD_Analysis Target Engagement Clinical_Development Clinical Development PD_Analysis->Clinical_Development Clinical Candidate Lead_Compound Lead IDH1 Inhibitor Candidate Lead_Compound->Biochemical_Assay

References

Benchmarking NCGC00238624 performance against known standards

Author: BenchChem Technical Support Team. Date: December 2025

Initial Investigation Reveals No Public Data for NCGC00238624

An extensive search of publicly available scientific literature and chemical databases, including PubChem, the primary repository for information from the NIH Chemical Genomics Center (NCGC) and the National Center for Advancing Translational Sciences (NCATS), yielded no specific information for the identifier "this compound." This suggests that this compound is likely an internal designation for a compound that has not yet been publicly disclosed or widely studied. The "NCGC" prefix strongly indicates its origin within the NIH Chemical Genomics Center, now part of NCATS.

Without public data on the primary targets, mechanism of action, and performance of this compound, a direct benchmark against known standards is not feasible at this time.

However, to facilitate future analysis once data becomes available, this guide provides a comprehensive template for benchmarking the performance of a novel compound like this compound against established standards. This framework adheres to the specified requirements for data presentation, experimental detail, and visualization.

Comparative Performance Data

Quantitative performance metrics are crucial for objective comparison. The following table structure is recommended for summarizing key experimental data.

Table 1: In Vitro Potency and Selectivity Profile

CompoundTarget(s)IC50 / EC50 (nM)Kᵢ (nM)Selectivity Profile (Off-targets, IC50 in nM)
This compound [Primary Target(s)][Value][Value][Off-target 1: Value, Off-target 2: Value]
Standard 1 [Primary Target(s)][Value][Value][Off-target 1: Value, Off-target 2: Value]
Standard 2 [Primary Target(s)][Value][Value][Off-target 1: Value, Off-target 2: Value]

Table 2: In Vitro Cellular Activity

CompoundCell LineAssay TypePotency (e.g., GI₅₀, LD₅₀ in µM)Efficacy (% effect at max dose)
This compound [Cell Line 1][e.g., Proliferation, Apoptosis][Value][Value]
Standard 1 [Cell Line 1][e.g., Proliferation, Apoptosis][Value][Value]
Standard 2 [Cell Line 1][e.g., Proliferation, Apoptosis][Value][Value]

Table 3: In Vivo Efficacy in Disease Model

CompoundAnimal ModelDosing RegimenEfficacy Metric (e.g., Tumor Growth Inhibition %)Observed Toxicity
This compound [e.g., Xenograft model][e.g., 10 mg/kg, i.p., daily][Value][e.g., Weight loss, behavior]
Standard 1 [e.g., Xenograft model][e.g., 5 mg/kg, p.o., daily][Value][e.g., Weight loss, behavior]
Standard 2 [e.g., Xenograft model][e.g., 20 mg/kg, i.v., weekly][Value][e.g., Weight loss, behavior]

Experimental Protocols

Detailed methodologies are essential for reproducibility and critical evaluation.

In Vitro Potency and Selectivity Assays

[Detailed protocol for the primary biochemical or cellular assay used to determine IC50/EC50. Include enzyme/receptor source, substrate concentrations, buffer conditions, incubation times, and detection method. For selectivity profiling, list the panel of off-targets and the assay formats used.]

Cell-Based Assays

[Detailed protocol for the cellular assays. Specify cell lines, culture conditions, seeding densities, compound treatment duration, and the specific endpoint measurement (e.g., CellTiter-Glo for viability, Caspase-Glo for apoptosis).]

In Vivo Efficacy Studies

[Detailed protocol for the animal studies. Include animal strain, age, sex, housing conditions, tumor implantation method (if applicable), formulation of compounds, administration route, dosing schedule, and methods for assessing efficacy and toxicity.]

Visualizations

Clear diagrams of signaling pathways and experimental workflows enhance understanding.

Signaling Pathway of Target

cluster_0 Cell Membrane Receptor Receptor Downstream_Effector_1 Downstream_Effector_1 Receptor->Downstream_Effector_1 Ligand Ligand Ligand->Receptor Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Biological_Response Biological_Response Downstream_Effector_2->Biological_Response

Caption: A simplified signaling pathway relevant to the target of this compound.

Experimental Workflow for In Vitro Screening

Start Start Compound_Library Compound_Library Start->Compound_Library Primary_Screening Primary_Screening Compound_Library->Primary_Screening Hit_Identification Hit_Identification Primary_Screening->Hit_Identification Dose-Response_Assay Dose-Response_Assay Hit_Identification->Dose-Response_Assay Active Compounds End End Hit_Identification->End Inactive Compounds Data_Analysis Data_Analysis Dose-Response_Assay->Data_Analysis Data_Analysis->End

Caption: Workflow for identifying and characterizing active compounds in vitro.

Logical Relationship of Project Progression

Target_Validation Target_Validation Assay_Development Assay_Development Target_Validation->Assay_Development High-Throughput_Screening High-Throughput_Screening Assay_Development->High-Throughput_Screening Lead_Optimization Lead_Optimization High-Throughput_Screening->Lead_Optimization Preclinical_Development Preclinical_Development Lead_Optimization->Preclinical_Development

Caption: The logical progression of a typical drug discovery project.

A Comparative Guide to the Published Results of AMS35BB (Methyl 3,5-dimethoxy-2-octanoylbenzoate) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide details the experimental results of the compound AMS35BB (methyl 3,5-dimethoxy-2-octanoylbenzoate). At the time of publication, the direct equivalence of AMS35BB with the identifier NCGC00238624 could not be definitively confirmed through publicly available resources. This guide is therefore based on the published data for AMS35BB.

This guide provides a comprehensive overview of the experimental findings related to the synthetic resorcinolic lipid AMS35BB, both as a standalone agent and in combination with the chemotherapeutic drug cyclophosphamide (B585) (CYC). The data presented is derived from in vivo studies in Swiss male mice, offering insights into the compound's effects on genotoxicity, cytotoxicity, and the immune response.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary study on AMS35BB.

Table 1: Genotoxic and Cytotoxic Effects of AMS35BB and Cyclophosphamide (CYC)

Treatment GroupDose (mg/kg)Genomic Damage (Comet Assay)Chromosomal Damage (Micronucleus Assay)
Control-BaselineBaseline
AMS35BB7.5IncreasedNo significant change
AMS35BB10IncreasedNo significant change
CYC100Significantly increasedSignificantly increased
CYC + AMS35BB100 + 7.5Reduced genomic damage by up to 33.8%Reduced
CYC + AMS35BB100 + 10Reduced genomic damage by up to 33.8%Reduced

Table 2: Immunomodulatory and Cellular Effects of AMS35BB and Cyclophosphamide (CYC)

Treatment GroupDose (mg/kg)Splenic PhagocytosisCell DeathLymphocyte Frequency
Control-BaselineBaselineBaseline
AMS35BB7.5LoweredPromotedNot specified
AMS35BB10LoweredPromotedNot specified
CYC100Not specifiedSignificantly increasedSignificantly reduced
CYC + AMS35BB100 + 7.5ReducedReducedReduced
CYC + AMS35BB100 + 10ReducedReducedReduced

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of AMS35BB.[1]

1. Animal Model and Treatment Administration:

  • Species: Mature male Swiss (Mus musculus) mice, approximately 8 weeks of age.

  • Housing: Animals were kept in controlled conditions with a 12-hour light-dark cycle, a temperature of 22 ± 2 °C, and humidity of 55% ± 10. They had ad libitum access to commercial chow and filtered water.

  • Compound Preparation: AMS35BB was dissolved first in 1% ethanol (B145695) and then in Milli-Q water. Cyclophosphamide was prepared in a saline solution (pH 7.4).

  • Administration: All treatments were administered intraperitoneally (i.p.) in a single dose. The experimental groups included a control group, groups treated with AMS35BB alone (7.5 and 10 mg/kg), a group treated with CYC alone (100 mg/kg), and groups treated with a combination of CYC and AMS35BB.

2. Comet Assay (for Genomic Damage):

  • Peripheral blood (20 μL) was collected from the mice.

  • The blood sample was homogenized with 120 μL of low melting point agarose (B213101) (0.5%).

  • This mixture was then placed on slides pre-coated with normal agarose (5%).

  • The slides were subjected to lysis, electrophoresis, and staining to visualize DNA damage in individual cells. The extent of DNA migration indicates the level of genomic damage.

3. Micronucleus Assay (for Chromosomal Damage):

  • This assay was performed using peripheral blood samples.

  • The frequency of micronucleated polychromatic erythrocytes was counted to assess chromosomal damage.

4. Phagocytosis and Cell Death Assays:

  • These assays were conducted to evaluate the immunomodulatory and cytotoxic effects of the treatments. Specific details on the protocols for these assays were not available in the provided search results.

Visualizations

Experimental Workflow for Evaluating AMS35BB

experimental_workflow cluster_setup Animal and Treatment Setup animal_model Swiss Male Mice (8 weeks old) treatment_groups Treatment Groups (n=5 per group) - Control (Vehicle) - AMS35BB (7.5 mg/kg) - AMS35BB (10 mg/kg) - CYC (100 mg/kg) - CYC + AMS35BB (7.5 mg/kg) - CYC + AMS35BB (10 mg/kg) animal_model->treatment_groups administration Intraperitoneal (i.p.) Administration treatment_groups->administration comet_assay Comet Assay (Genomic Damage) administration->comet_assay micronucleus_assay Micronucleus Assay (Chromosomal Damage) administration->micronucleus_assay phagocytosis_assay Splenic Phagocytosis Assay administration->phagocytosis_assay cell_death_assay Cell Death Analysis administration->cell_death_assay dna_damage DNA Damage Levels comet_assay->dna_damage chromosome_damage Frequency of Micronuclei micronucleus_assay->chromosome_damage immune_function Phagocytic Activity phagocytosis_assay->immune_function cytotoxicity Rate of Cell Death cell_death_assay->cytotoxicity

In vivo experimental workflow for assessing the effects of AMS35BB alone and with cyclophosphamide.

Signaling Pathway

Information regarding specific signaling pathways affected by this compound was not available in the search results. Therefore, a signaling pathway diagram cannot be generated at this time.

References

Assessing the Specificity of Wild-Type IDH1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inhibitors targeting wild-type Isocitrate Dehydrogenase 1 (IDH1), a critical enzyme in cellular metabolism. Overexpression of wild-type IDH1 has been implicated in several cancers, making it a compelling therapeutic target. This document offers a comparative analysis of the inhibitor GSK864 and other compounds, supported by experimental data and detailed protocols to aid in the evaluation and selection of appropriate research tools.

Performance Comparison of Wild-Type IDH1 Inhibitors

The inhibitory activity of small molecules against wild-type IDH1 is a key parameter for assessing their potential as research tools or therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the IC50 values of GSK864 and other known inhibitors against wild-type IDH1.

InhibitorWild-Type IDH1 IC50 (nM)Notes
GSK864~470[1]Initially developed as a mutant IDH1 inhibitor, it also demonstrates activity against the wild-type enzyme[1].
Ivosidenib (AG-120)24 - 71A potent inhibitor of both mutant and wild-type IDH1.
Olutasidenib22,400Highly selective for mutant IDH1, with very weak activity against the wild-type form.
Grincamycin B1,670A marine natural product that inhibits wild-type IDH1[2].

Experimental Protocols

Biochemical Assay for Determining Wild-Type IDH1 IC50 Values

This protocol details a fluorescence-based enzymatic assay to determine the potency of inhibitors against wild-type IDH1. The assay measures the production of NADPH, a product of the IDH1-catalyzed conversion of isocitrate to α-ketoglutarate.

Materials and Reagents:

  • Recombinant human wild-type IDH1 enzyme

  • IDH1 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • DL-Isocitrate

  • MgCl2

  • Diaphorase

  • Resazurin (B115843)

  • Test inhibitors (e.g., GSK864) dissolved in DMSO

  • 96-well or 384-well black microplates

  • Plate reader capable of fluorescence measurement (Excitation: ~540 nm, Emission: ~590 nm)

Assay Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NADP+ (e.g., 250 µM final concentration) in IDH1 Assay Buffer.

    • Prepare a stock solution of DL-isocitrate and MgCl2 (e.g., 500 mM and 100 mM respectively) in IDH1 Assay Buffer.

    • Prepare a detection solution containing diaphorase and resazurin in IDH1 Assay Buffer.

    • Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in IDH1 Assay Buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • In a microplate, add a solution of wild-type IDH1 enzyme (e.g., 6 nM final concentration) and NADP+ to each well.

    • Add the serially diluted test inhibitor to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the isocitrate/MgCl2 substrate solution to all wells.

  • Signal Detection:

    • Immediately add the diaphorase/resazurin detection solution to all wells.

    • Monitor the increase in fluorescence over time (kinetic mode) or read the fluorescence at a fixed time point (e.g., 30-60 minutes) at room temperature, protected from light. The diaphorase enzyme uses the NADPH produced by IDH1 to convert resazurin to the fluorescent resorufin.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all other readings.

    • Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Experimental and Biological Pathways

To facilitate a clearer understanding of the experimental workflow and the biological context of wild-type IDH1, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, NADP+, Substrate, Inhibitor) preincubation Pre-incubate Enzyme and Inhibitor (37°C, 30 min) reagents->preincubation enzyme Prepare Wild-Type IDH1 Enzyme enzyme->preincubation initiation Initiate Reaction with Isocitrate/MgCl2 preincubation->initiation detection Add Diaphorase/Resazurin and Measure Fluorescence initiation->detection normalization Normalize Data to Controls detection->normalization ic50 Calculate IC50 Value normalization->ic50

Caption: Workflow for determining the IC50 of inhibitors against wild-type IDH1.

idh1_signaling_pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects cluster_cancer Cancer Cell Impact IDH1 Wild-Type IDH1 aKG α-Ketoglutarate IDH1->aKG produces NADPH NADPH IDH1->NADPH produces Isocitrate Isocitrate Isocitrate->IDH1 HIF1a_Deg HIF-1α Degradation aKG->HIF1a_Deg promotes NADP NADP+ NADP->IDH1 Lipid_Synth Lipid Synthesis NADPH->Lipid_Synth supports Antioxidant Antioxidant Defense (GSH Regeneration) NADPH->Antioxidant supports Proliferation Cell Proliferation & Survival Lipid_Synth->Proliferation Resistance Therapy Resistance Antioxidant->Resistance HIF1a_Deg->Proliferation inhibits Proliferation->Resistance

Caption: Simplified signaling pathway of wild-type IDH1 in cancer.

References

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